Thiocolchicine
描述
Contextualizing Thiocolchicine as a Colchicine (B1669291) Derivative
This compound is recognized as a semi-synthetic derivative of colchicine wikipedia.orgfishersci.ca. Both compounds share a foundational benz[a]heptalen ring system, which is characteristic of colchicine and its derivatives ontosight.ai. The key structural difference between colchicine and this compound lies in the replacement of a methoxy (B1213986) group (-OCH3) at the C-10 position of colchicine with a methylthio group (-SCH3) in this compound. This modification results in distinct molecular properties.
This compound has a molecular formula of C22H25NO5S and a molecular weight of 415.5 g/mol . A closely related compound frequently encountered in research and therapeutic contexts is thiocolchicoside (B1682803), which is a glucoside analog of this compound. Specifically, thiocolchicoside is a glucoside of 3-demethylthis compound (B195318). Thiocolchicoside possesses a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol .
The primary mechanism of action for this compound and its derivatives involves the inhibition of microtubule polymerization, a characteristic shared with colchicine ontosight.ai. Beyond this, thiocolchicoside primarily functions as a muscle relaxant by acting on the central nervous system (CNS) wikipedia.orgfishersci.ca. It selectively binds to gamma-aminobutyric acid A (GABA-A) receptors and exhibits affinity for glycine (B1666218) receptors, thereby promoting muscle relaxation through the activation of inhibitory GABAergic pathways wikipedia.orgfishersci.ca. Additionally, thiocolchicoside has demonstrated anti-inflammatory and analgesic properties, which are attributed to its capacity to inhibit the release of pro-inflammatory cytokines and potentially cyclooxygenase wikipedia.orgfishersci.ca.
The following table summarizes the chemical properties of this compound and Thiocolchicoside:
| Property | This compound (CID 17648) | Thiocolchicoside (CID 9915886) |
| Molecular Formula | C22H25NO5S | C27H33NO10S |
| Molecular Weight | 415.5 g/mol | 563.62 g/mol |
| CAS Registry Number | 2730-71-4 | 602-41-5 |
| Physical Appearance | Yellow cubic crystals | Crystals |
| Melting Point | 192-194°C | Dec. 220°C |
| Solubility | Soluble in ethanol, acetone, chloroform; practically insoluble in water, ether | Soluble in water, ethanol |
Historical Trajectory and Traditional Medicinal Relevance of Gloriosa superba Alkaloids
The historical significance of colchicine and its derivatives is deeply intertwined with the plant Gloriosa superba L., commonly known as the Flame Lily or Glory Lily wikipedia.orgfishersci.ca. This spectacular lily, native to tropical and southern Africa and Asia, has been revered for its striking appearance and, more importantly, its medicinal properties.
For centuries, Gloriosa superba has been utilized in various traditional healing systems, most notably in Ayurvedic medicine in India. Traditional applications of the plant, particularly its tubers, roots, and seeds, include the treatment of a wide array of ailments such as gout, rheumatism, arthritis, skin disorders, and various inflammatory conditions. The plant's therapeutic potential is primarily attributed to its rich phytochemical composition, particularly its alkaloid content, which includes colchicine, gloriosine, and colchicoside (B193306).
Colchicine, the predominant alkaloid, has been extensively studied for its anti-inflammatory effects and its role in mitigating conditions like gout. Historical records indicate that colchicine has been used for over 3500 years to treat acute attacks of gout arthritis. While all parts of the Gloriosa superba plant are known to be poisonous due to these toxic alkaloids, its long history of use in folk medicine underscores its perceived efficacy in traditional practices. Research has shown that colchicine is present in all parts of Gloriosa superba, with ripe seeds containing the highest concentration (up to 1.35% of dry weight), followed by pericarps, flowers, tubers, leaves, and stems.
Scope and Research Significance of this compound Studies
Current pharmaceutical research on this compound and its derivatives is broad, focusing on expanding their therapeutic applications beyond traditional uses. This compound and its derivatives are actively investigated for their potential anticancer and anti-inflammatory effects ontosight.ai. Preclinical studies have demonstrated their ability to inhibit tubulin polymerization, a key mechanism relevant to cell division, and to suppress the growth of certain cancer cell lines, such as L1210 murine leukemia cells ontosight.ai.
Further research highlights thiocolchicoside's potential as an anticancer agent through the inhibition of the NF-κB pathway and its regulated gene products, which are implicated in inflammation and tumorigenesis. Studies have explored the synthesis of various this compound derivatives, some of which have shown superior antiproliferative activity compared to colchicine itself. For instance, modifications such as replacing the -OCH3 group at C10 with an -NHCH3 group have led to compounds with significantly increased cytotoxicity against tumor cells. Molecular modeling studies have also identified promising this compound derivatives with unique binding modes to tubulin, potentially leading to increased destabilizing activity on microtubule dynamics, especially against βIII tubulin, which is often overexpressed in cancer cells.
The significance of this compound studies also extends to its established role as a muscle relaxant with anti-inflammatory and analgesic properties, making it valuable in the management of painful muscle spasms and musculoskeletal conditions wikipedia.org. The global market for thiocolchicoside is experiencing growth, driven by the increasing demand for effective pain management solutions and muscle relaxants. This ongoing research aims to further elucidate the full spectrum of this compound's biological activities and to develop novel derivatives with enhanced efficacy and specificity for various therapeutic indications.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-71-4 | |
| Record name | Thiocolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation and Molecular Pharmacodynamics of Thiocolchicine
Central Nervous System Receptor Interactions
Thiocolchicine, a semi-synthetic derivative of the natural compound colchicoside (B193306), exerts its primary effects within the central nervous system (CNS) by interacting with specific neurotransmitter receptors. patsnap.comresearchgate.net Its pharmacological profile is complex, involving modulatory actions on major inhibitory receptors, which underpins both its therapeutic use as a muscle relaxant and its noted proconvulsant activity. nih.govdrugbank.com Research indicates that thiocolchicoside (B1682803), the glycoside form of this compound, demonstrates a selective affinity for gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors. worldmedicine.uzajpsonline.com
Modulatory Effects on Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The interaction of this compound with GABA-A receptors is a key aspect of its mechanism of action. patsnap.compatsnap.com GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. thieme-connect.comwikipedia.org When activated, they allow chloride ions to enter the neuron, leading to hyperpolarization and a reduction in neuronal excitability. patsnap.com this compound's influence on these receptors is multifaceted, with evidence pointing towards both agonistic and, more prominently, antagonistic activities. nih.govmedchemexpress.com
Some initial hypotheses suggested that thiocolchicoside's muscle relaxant properties could be due to a GABA-mimetic or agonistic effect, potentiating the inhibitory actions of GABA. patsnap.comworldmedicine.uz This proposed mechanism would involve enhancing the influx of chloride ions through the GABA-A receptor channel, thereby increasing neuronal inhibition and promoting muscle relaxation. patsnap.com However, this view has been contested by more recent and extensive pharmacological evidence.
Contrary to the agonistic action theory, a significant body of research has established that this compound acts as a competitive antagonist at GABA-A receptors. nih.govmedchemexpress.comresearchgate.net This antagonism is considered the primary mechanism behind the compound's observed proconvulsant and epileptogenic effects in both animal models and clinical observations. nih.govresearchgate.netnih.gov
By competitively blocking the GABA binding site, this compound inhibits GABA-evoked chloride currents, thereby reducing inhibitory neurotransmission. nih.govnih.gov This reduction in inhibition can lead to a state of neuronal hyperexcitability, manifesting as seizures. researchgate.net Studies using electrophysiological recordings in rat cerebellar slices demonstrated that this compound inhibited both phasic and tonic GABA-A receptor-mediated currents in a concentration-dependent manner. researchgate.netnih.gov Furthermore, research on recombinant human GABA-A receptors expressed in Xenopus oocytes confirmed that this compound inhibits these receptors in a competitive manner. nih.gov The median inhibitory concentrations (IC50) for this effect were found to be in the low micromolar range, highlighting its potency as a GABA-A receptor antagonist. nih.govnih.gov
Table 1: Inhibitory Concentrations of this compound on GABA-A Receptor-Mediated Currents
| Neuronal Cell Type | GABA-A Current Type | Median Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Purkinje Cells | Phasic | ~0.15 µM | researchgate.netnih.gov |
| Granule Neurons | Tonic | ~0.9 µM | researchgate.netnih.gov |
Research suggests that this compound may not interact uniformly with all GABA-A receptor subtypes. worldmedicine.uznih.gov There is evidence for a preferential interaction with a subtype of GABA-A receptors located in the cerebral cortex that expresses low-affinity binding sites for GABA. worldmedicine.uznih.gov This antagonist-binding site interaction is thought to contribute significantly to the proconvulsant effect of the compound. worldmedicine.uz
Binding studies using radiolabeled thiocolchicoside ([3H]thiocolchicoside) in rat cortical and spinal cord-brainstem membranes revealed differences in binding characteristics and modulation by neurosteroids, which supports the idea of interaction with specific receptor subtypes. nih.gov The differing affinities for GABA-A agonists and antagonists in the cerebral cortex versus the spinal cord also point toward a preferential interaction with certain GABA-A receptor isoforms. nih.govidexlab.com Electrophysiological studies on various recombinant human GABA-A receptor subtypes (α1β1γ2L, α1β2γ2L, and α2β2γ2L) showed that this compound inhibited them with similar potencies, suggesting its antagonistic action is not limited to a single subtype but may be a more general feature across several prominent brain receptor combinations. nih.gov
Table 2: Binding Characteristics of [3H]Thiocolchicoside in Rat CNS
| Tissue | Dissociation Constant (KD) | Maximum Binding Capacity (Bmax) | Reference |
|---|---|---|---|
| Cortical Membranes | 176 nM | 4.20 pmol/mg protein | nih.govidexlab.com |
| Spinal Cord-Brainstem Membranes | 254 ± 47 nM | 2.39 ± 0.36 pmol/mg protein | nih.govidexlab.com |
Engagement with Glycinergic Receptors in Spinal Cord and Brainstem
In addition to its effects on GABA-A receptors, this compound also interacts with strychnine-sensitive glycine receptors, which are another major class of inhibitory ligand-gated ion channels, particularly concentrated in the spinal cord and brainstem. patsnap.comnih.govphysiology.org The interaction with these receptors is believed to be a potential mechanism for the myorelaxant activity of thiocolchicoside. idexlab.comnih.govpensoft.net
Interactions with Nicotinic Acetylcholine (B1216132) Receptors
The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is also part of its pharmacological profile, although this interaction appears to be less potent than its effects on GABAergic and glycinergic systems. researchgate.netnih.govvinmec.com Research indicates that this compound can act as an antagonist at nAChRs. drugbank.comwikipedia.org
One study using recombinant human nAChRs (α4β2 subtype) expressed in Xenopus oocytes found that this compound could inhibit their function, but this effect was only partial and occurred at high concentrations. nih.gov This suggests that the affinity of this compound for nAChRs is considerably lower than for GABA-A or even glycine receptors. nih.govnus.edu.sg
Table 3: Comparative Inhibitory Potency of this compound on CNS Receptors
| Receptor Target | Subtype | Reported Action | Median Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| GABA-A Receptor | α1β2γ2L | Competitive Antagonist | 0.13 - 0.2 µM | nih.gov |
| Glycine Receptor | α1 | Antagonist | 47 µM | nih.gov |
| Nicotinic Acetylcholine Receptor | α4β2 | Partial Antagonist | High concentrations required | nih.gov |
Anti-inflammatory Mechanisms of this compound
This compound, a semi-synthetic derivative of the natural glycoside colchicoside, exhibits significant anti-inflammatory properties. vinmec.comcarehospitals.com Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and mediators that drive inflammatory responses.
A primary mechanism underlying the anti-inflammatory effect of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of over 400 genes involved in inflammation, immune responses, and cell survival. nih.gov Research has demonstrated that this compound can suppress NF-κB activation induced by a variety of inflammatory stimuli and carcinogens. nih.govnih.gov
The inhibitory action of this compound on this pathway is comprehensive, targeting several key steps:
Inhibition of IκBα Kinase (IKK): this compound abolishes the activation of IκBα kinase (IKK), the enzyme complex responsible for initiating the signaling cascade. nih.govnih.govdrugbank.com
Suppression of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation, ubiquitination, and subsequent degradation of the inhibitory protein IκBα (Inhibitor of kappa B alpha). nih.govnih.govdrugbank.com IκBα normally sequesters the NF-κB dimer in the cytoplasm. nih.gov
Blockade of p65 Nuclear Translocation: Consequently, the nuclear translocation of the p65 subunit of NF-κB is suppressed. nih.govnih.gov This prevents NF-κB from reaching the nucleus and binding to DNA to initiate the transcription of pro-inflammatory genes. nih.gov
This suppression of the NF-κB pathway has been observed across different cell types, indicating a fundamental mechanism of action. nih.gov This activity is directly linked to the compound's ability to down-regulate NF-κB-regulated gene products, such as those involved in inflammation and tumorigenesis. nih.govnih.govusbio.net
| Target in NF-κB Pathway | Effect of this compound | Research Finding |
| NF-κB Activation | Inhibition | Suppressed NF-κB activation induced by various stimuli. nih.govnih.gov |
| IκBα Kinase (IKK) | Abolished Activation | The activation of the IKK complex was blocked. nih.govdrugbank.com |
| IκBα Phosphorylation | Suppression | Prevented the phosphorylation of the inhibitory protein IκBα. nih.govnih.govdrugbank.com |
| IκBα Degradation | Inhibition | Blocked the degradation of IκBα, keeping NF-κB inactive in the cytoplasm. nih.govdrugbank.com |
| p65 Nuclear Translocation | Suppression | Prevented the p65 subunit of NF-κB from moving into the nucleus. nih.govnih.gov |
Pro-inflammatory cytokines are signaling molecules that mediate and regulate inflammation. sinobiological.com The production of many key pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and various interleukins (IL), is controlled by the NF-κB pathway. nih.govthermofisher.com
Osteoclastogenesis, the differentiation and formation of bone-resorbing cells called osteoclasts, is a process critically linked to inflammatory pathways. drugbank.com this compound has been shown to suppress osteoclastogenesis, suggesting a potential role in the management of bone loss associated with inflammatory conditions. drugbank.comworldmedicine.uz
This effect is primarily mediated by its impact on the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway, which is essential for osteoclast formation. drugbank.com Research demonstrates that this compound suppresses osteoclastogenesis induced by both RANKL and various cancer cells, such as those from breast cancer and multiple myeloma. drugbank.comworldmedicine.uz The mechanism for this suppression is the inhibition of the NF-κB signaling pathway, which is mandatory for RANKL-induced osteoclastogenesis. drugbank.com By inhibiting RANKL-induced NF-κB activation, this compound interferes with the inflammatory signaling required for the development of mature osteoclasts. drugbank.comclinisciences.com
Analgesic Modalities Mediated by this compound
This compound possesses notable analgesic, or pain-relieving, properties that are mechanistically linked to its anti-inflammatory and muscle relaxant effects. vinmec.comcarehospitals.comwikipedia.org
The analgesic action is partly derived from its anti-inflammatory activities, including the inhibition of inflammatory mediators like cyclooxygenase (COX). vinmec.com By reducing inflammation, the compound alleviates pain that originates from tissue injury and inflammatory responses.
A significant component of its analgesic effect comes from its role as a muscle relaxant, acting on the central nervous system. vinmec.commedicoverhospitals.in this compound demonstrates a complex interaction with inhibitory neurotransmitter receptors. It acts as a competitive antagonist for gamma-aminobutyric acid type A (GABA-A) receptors and also interacts with strychnine-sensitive glycine receptors. worldmedicine.uzwikipedia.orgnih.gov This modulation of inhibitory pathways in the brain and spinal cord leads to a reduction in muscle spasms and stiffness, thereby relieving pain associated with musculoskeletal conditions like acute low back pain. vinmec.comcarehospitals.commedicoverhospitals.in
Microtubule Dynamics and Tubulin Interaction
This compound is a structural analog of colchicine (B1669291) and, like its parent compound, profoundly affects microtubule dynamics through direct interaction with tubulin. nih.govmedkoo.com Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net
This compound is a potent inhibitor of microtubule polymerization. medkoo.comcancer.gov It exerts this effect by binding with high affinity to the colchicine-binding site on the β-tubulin subunit. nih.govmedkoo.comfrontiersin.org This binding prevents the tubulin dimers from assembling into microtubules. researchgate.netcancer.gov
Kinetic studies reveal that the association of this compound with tubulin is a temperature-dependent, biphasic process. nih.gov Notably, the rate constant for the fast phase of this association is approximately four times greater than that observed for colchicine, with a lower activation energy. nih.gov This interaction disrupts the formation of the mitotic spindle in dividing cells, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death). researchgate.netcancer.gov This antimitotic activity is the basis for ongoing research into this compound and its derivatives as potential anticancer agents. researchgate.netfrontiersin.org
| Parameter | Value/Observation | Reference |
| Binding Site | Colchicine site on β-tubulin | nih.govmedkoo.comfrontiersin.org |
| Primary Action | Inhibition of microtubule polymerization | medkoo.comcancer.govresearchgate.net |
| Binding Affinity (Ka) | 1.07 ± 0.14 x 10⁶ M⁻¹ at 23°C | nih.govmedkoo.com |
| Association Kinetics | Biphasic and temperature-dependent | nih.gov |
| Cellular Consequence | Mitotic arrest and apoptosis | researchgate.netcancer.gov |
Tubulin Binding Affinity and Stereochemical Considerations
This compound binds with high affinity to the colchicine binding site on the β-subunit of the tubulin heterodimer. nih.govresearchgate.net This interaction is a critical determinant of its biological activity. Research has shown that this compound exhibits a high affinity for tubulin, with a reported association constant (Ka) of 1.07 ± 0.14 x 10(6) M-1 at 23°C. nih.govmedkoo.com This affinity is comparable to that of colchicine, indicating that the substitution at the C-10 position does not negatively impact the primary binding event. nih.gov
The kinetics of this compound's association with tubulin are, like colchicine's, biphasic and temperature-dependent. nih.gov However, a notable difference is that the rate constant of the fast phase of association for this compound is four times greater than that of colchicine, and it possesses a lower activation energy (19.1 ± 1.8 kcal/mol). nih.gov This suggests a more rapid initial binding event for this compound compared to its parent compound.
Kinetic studies on different tubulin isotypes have revealed nuances in binding. For instance, with tubulin from Gallus gallus erythrocytes (CeTb), which is predominantly the βVI isotype, this compound binds very slowly and with low affinity. nih.govresearchgate.net This is in contrast to its high-affinity binding to bovine brain tubulin (BbTb). nih.gov This differential binding suggests that the amino acid composition of the colchicine binding site across different tubulin isotypes can significantly influence ligand affinity. nih.govresearchgate.net
Table 1: Comparative Binding Parameters of Colchicinoids
| Compound | Tubulin Source | Association Constant (Ka) (M-1) | Kinetic Characteristics | Reference |
|---|---|---|---|---|
| This compound | Bovine Brain | 1.07 x 106 | Biphasic, fast association | nih.gov |
| Colchicine | Bovine Brain | - | Biphasic | nih.gov |
| This compound | Avian Erythrocyte (CeTb, ~95% βVI) | Low | Very slow binding | nih.govresearchgate.net |
| Allocolchicine | Avian Erythrocyte (CeTb, ~95% βVI) | 0.18 x 105 | Moderate affinity | nih.govresearchgate.net |
| Allocolchicine | Bovine Brain | 5.0 x 105 | - | nih.govresearchgate.net |
Perturbation of Microtubule Assembly Dynamics
The binding of this compound to tubulin profoundly disrupts the dynamic instability of microtubules. medkoo.comyoutube.com Microtubules are highly dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization), a process essential for various cellular functions, including cell division. youtube.com By binding to tubulin, this compound and other colchicine-site inhibitors prevent the proper incorporation of tubulin dimers into the growing microtubule lattice. frontiersin.org
The formation of a tubulin-thiocolchicine complex effectively "poisons" the ends of microtubules. researchgate.net This leads to an inhibition of microtubule polymerization, which can arrest the cell cycle at the metaphase. ontosight.aimdpi.com Even at substoichiometric concentrations, the tubulin-colchicine complex can suppress microtubule dynamics. researchgate.net
Research has demonstrated that this compound is a potent inhibitor of tubulin assembly. medkoo.comrichmond.edu Studies have shown a strong destabilizing effect on tubulin polymerization in vitro. unimi.it This inhibition of assembly is the primary mechanism through which this compound exerts its antimitotic effects. mdpi.comunimi.it
Computational studies, including molecular docking and molecular dynamics simulations, have provided further insights into the interaction. frontiersin.orguantwerpen.be These studies have helped to characterize the binding of colchicine derivatives to different tubulin isotypes, such as βIII, which is often overexpressed in cancer cells. frontiersin.orguantwerpen.be For instance, an amide derivative of 4-chlorine this compound has been identified as having a unique mode of interaction with tubulin, primarily involving the α-T5 loop, a key component of the colchicine binding site. frontiersin.orguantwerpen.be
The ultimate consequence of this perturbation of microtubule dynamics is the disruption of the mitotic spindle, which is crucial for the segregation of chromosomes during cell division. mdpi.com This disruption triggers cell cycle checkpoints, leading to mitotic arrest and, ultimately, apoptosis (programmed cell death). mdpi.comfrontiersin.org
Pharmacological Profile and Bio Disposition of Thiocolchicine
General Pharmacodynamic Aspects
Thiocolchicine primarily exerts its pharmacological effects through selective binding to gamma-aminobutyric acid A (GABA-A) receptors. nih.govdrugbank.comworldmedicine.uzdafrapharma.compharmevo.biz This interaction leads to the prevention of muscle contractions by activating the GABA inhibitory motor pathway. nih.govdrugbank.compharmevo.biz Beyond GABA-A receptors, this compound also demonstrates competitive antagonism at glycine (B1666218) receptors and exhibits comparable potency for nicotinic acetylcholine (B1216132) receptors. nih.govdrugbank.compharmevo.bizwikipedia.org The myorelaxant activity of this compound is largely attributed to its agonistic action on glycine receptors, which are predominantly located in the brain stem and spinal cord. dafrapharma.com Notably, this mechanism of action does not result in impaired voluntary motility or paralysis, thereby posing no respiratory risk. dafrapharma.com
Pharmacokinetic Investigations
The pharmacokinetic profile of this compound involves its absorption, distribution, biotransformation into metabolites, and subsequent excretion from the body.
Systemic Absorption and Distribution Considerations
Following oral administration, unchanged this compound is generally not detected in plasma, a phenomenon attributed to extensive intestinal metabolism. nih.govdrugbank.comworldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz The oral bioavailability of this compound is approximately 25%. nih.govdrugbank.comwikipedia.org In contrast, intramuscular (IM) administration leads to detectable plasma concentrations. Peak plasma concentrations (Cmax) of this compound are observed within 30 minutes after IM injection. nih.goveuropa.eu For a 4 mg IM dose, the Cmax reaches 113 ng/mL, while an 8 mg IM dose results in a Cmax of 175 ng/mL. nih.goveuropa.eu The corresponding area under the curve (AUC) values are 283 ng·h/mL for the 4 mg dose and 417 ng·h/mL for the 8 mg dose. nih.goveuropa.eu
The apparent volume of distribution of this compound is estimated to be approximately 42.7 L following an 8 mg IM administration. nih.govdrugbank.comeuropa.eusukl.gov.cz Protein binding studies have indicated that thiocolchicoside (B1682803) binds to human serum, with approximately 12.8% ± 5.3% binding, and serum albumin is primarily involved in this process. drugbank.compharmevo.biz
| Parameter | Value (IM Administration) | Citation |
|---|---|---|
| Cmax (4 mg dose) | 113 ng/mL | nih.goveuropa.eu |
| Cmax (8 mg dose) | 175 ng/mL | nih.goveuropa.eu |
| AUC (4 mg dose) | 283 ng·h/mL | nih.goveuropa.eu |
| AUC (8 mg dose) | 417 ng·h/mL | nih.goveuropa.eu |
| Volume of Distribution (8 mg dose) | 42.7 L | nih.govdrugbank.comeuropa.eusukl.gov.cz |
Biotransformation Pathways and Metabolite Formation
This compound undergoes rapid metabolism after oral administration, yielding three primary metabolites. drugbank.com The initial biotransformation step involves the conversion of this compound into its aglycone, 3-demethylthis compound (B195318), also known as SL59.0955 or M2. worldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz This process predominantly occurs through intestinal metabolism. worldmedicine.uzpharmevo.bizeuropa.eusukl.gov.cz Subsequently, SL59.0955 (M2) undergoes glucuroconjugation to form SL18.0740 (M1). worldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz The metabolite SL18.0740 (M1) exhibits equipotent pharmacological activity to the parent compound, this compound. worldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz Additionally, SL59.0955 (M2) can be further demethylated to produce di-demethylthis compound. dafrapharma.compharmevo.bizeuropa.eusukl.gov.cz
Upon oral administration, only two metabolites are typically observed in plasma: the pharmacologically active SL18.0740 (M1) and the inactive SL59.0955 (M2). nih.govdrugbank.comdafrapharma.compharmevo.bizsukl.gov.cz Maximum plasma concentrations for both M1 and M2 are reached approximately 1 hour post-administration of this compound. drugbank.comdafrapharma.compharmevo.bizsukl.gov.cz
| Metabolite | Cmax (8 mg oral dose) | AUC (8 mg oral dose) | Pharmacological Activity | Citation |
|---|---|---|---|---|
| SL18.0740 (M1) | ~60 ng/mL | ~130 ng·h/mL | Equipotent to this compound | nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |
| SL59.0955 (M2) | ~13 ng/mL | 15.5 ng·h/mL (until 3h) to 39.7 ng·h/mL (until 24h) | Inactive | nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |
3-Demethylthis compound (M2 or SL59.0955) is a significant aglycone derivative formed through the de-glycosylation of thiocolchicoside and is produced in substantial quantities within the body. worldmedicine.uzeuropa.eu Preclinical investigations have indicated a potential association between M2 (SL59.0955) and aneuploidy, which refers to an abnormal number of chromosomes in dividing cells. europa.eueuropa.eumedicinesauthority.gov.mt This effect has been observed at exposure levels that are not significantly higher than those achieved with maximum recommended oral doses. europa.eumedicinesauthority.gov.mt Aneuploidy is recognized as a risk factor for teratogenicity, embryotoxicity or spontaneous abortion, and impaired male fertility. europa.eumedicinesauthority.gov.mt While theoretically increasing the risk of cancer, this risk is generally dependent on long-term exposure. europa.eu
Excretion Routes and Clearance Mechanisms
This compound is not eliminated from the body in its unchanged form. nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz Following oral administration of radiolabeled thiocolchicoside, the majority of total radioactivity is excreted in feces (approximately 79%), with urinary excretion accounting for the remaining 20%. nih.govdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz Neither unchanged thiocolchicoside nor its metabolites are excreted in urine or feces. dafrapharma.compharmevo.bizeuropa.eusukl.gov.cz The metabolites SL18.0740 (M1) and SL59.0955 (M2) are detected in both urine and feces, whereas di-demethylthis compound is exclusively found in feces. nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz
| Parameter | Value | Route of Administration | Citation |
|---|---|---|---|
| This compound t1/2 | 1.5 h | Intramuscular | europa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |
| This compound Plasma Clearance | 19.2 L/h | Intramuscular | europa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |
| SL18.0740 (M1) t1/2 | 3.2 to 7 h | Oral | dafrapharma.compharmevo.bizeuropa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |
| SL59.0955 (M2) t1/2 | 0.8 h | Oral | dafrapharma.compharmevo.bizeuropa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |
| Total Radioactivity Excretion (Feces) | ~79% | Oral | nih.govdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |
| Total Radioactivity Excretion (Urine) | 20% | Oral | nih.govdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |
Transdermal Permeation Studies
This compound is also formulated for topical application. drugbank.comwikipedia.orgmedicinesauthority.gov.mttandfonline.com Research efforts have focused on enhancing its permeation through the skin, particularly due to its limited oral bioavailability. tandfonline.comnih.govscholarsresearchlibrary.com
Studies evaluating transdermal delivery have explored various formulations. Nanoemulsion (NE) formulations, for instance, have demonstrated potential for improved transdermal delivery of thiocolchicoside. tandfonline.comnih.gov In vitro skin permeation studies, often utilizing porcine skin, have shown a significant increase in permeability parameters for NE formulations when compared to aqueous solutions of thiocolchicoside. tandfonline.comnih.gov An optimized NE formulation (C1) exhibited a steady-state flux (Jss) of 30.63 ± 4.18 µg/cm²/h and a permeability coefficient (Kp) of 15.21 × 10⁻³ ± 2.81 cm²/h. nih.gov The enhanced permeation observed with water-in-oil NEs through the transdermal route is suggested to be predominantly transfollicular, owing to their compatibility with the lipophilic sebum environment within hair follicles. nih.gov
Other investigations have evaluated the use of various permeation enhancers, including ethoxyethylendiglycol (Transcutol®), highly purified phosphatidylcholine (Lipoid S20), capsaicin, propylene (B89431) glycol dipelargonate (DPPG), and glycolysed ethoxylated glycerides (Labrafil M1944 CS). tandfonline.com A base formulation was found to exhibit a superior permeation profile compared to simple aqueous and hydroalcoholic solutions. tandfonline.com Notably, a formulation containing DPPG/ethanol demonstrated an enhancement factor of 3.58 and a 4.86-fold increase in permeability constant when compared to a commercially available thiocolchicoside ointment (Muscoril® ointment). tandfonline.com In vitro permeation studies using Franz Diffusion Cells with synthetic membranes, such as the Supor membrane, have also been employed to assess thiocolchicoside permeability. dergipark.org.tr
| Formulation/Enhancer | Steady-State Flux (Jss) | Permeability Coefficient (Kp) | Enhancement Factor (vs. Base/Commercial) | Citation |
|---|---|---|---|---|
| Optimized Nanoemulsion (C1) | 30.63 ± 4.18 µg/cm²/h | 15.21 × 10⁻³ ± 2.81 cm²/h | Significant increase vs. aqueous solution | nih.gov |
| DPPG/Ethanol Formulation | Not specified | Not specified | 3.58 (vs. base formulation) | tandfonline.com |
| DPPG/Ethanol Formulation | Not specified | 4.86 times increase (vs. Muscoril® ointment Kp) | 4.86 (vs. Muscoril® ointment Kp) | tandfonline.com |
Preclinical Investigations and Emerging Therapeutic Applications of Thiocolchicine
Efficacy Assessments in Muscle Spasm Models
Thiocolchicine's primary recognition comes from its application as a muscle relaxant. taylorandfrancis.com Preclinical studies have sought to validate and understand the mechanisms underpinning this effect, particularly in the context of painful muscle conditions.
This compound and its derivatives are utilized as adjuvant treatments for painful muscle contractures associated with acute spinal pathologies. taylorandfrancis.comdrugbank.com The myorelaxant effect is believed to stem from its action as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.compatsnap.com This interaction at the central nervous system level helps to reduce involuntary and excessive muscle contractions, thereby alleviating the associated pain and stiffness. patsnap.com While much of the evidence for its efficacy in painful contractures comes from clinical settings, these applications are based on its demonstrated muscle-relaxing properties in preclinical pharmacological profiles. taylorandfrancis.com
The utility of this compound extends to a range of painful musculoskeletal disorders, including acute low back pain and neck pain. mdpi.comnih.gov Its mechanism involves interrupting the pain-spasm-pain cycle, where initial pain leads to muscle spasms, which in turn generates more pain. By inducing muscle relaxation, it helps to break this cycle. nih.gov In animal models, the combination of thiocolchicoside (B1682803) with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to be more effective than either agent alone, suggesting a synergistic relationship that targets both the muscular and inflammatory components of these disorders. nih.gov Studies comparing the efficacy of different muscle relaxants have found that thiocolchicoside is comparable to other agents like tizanidine (B1208945) in reducing pain and improving functional disability in models of musculoskeletal pain. healthcare-bulletin.co.uk
Anti-inflammatory and Analgesic Efficacy in Animal Models
Beyond its muscle relaxant properties, thiocolchicoside has demonstrated direct anti-inflammatory and analgesic effects in various animal models. These investigations provide a scientific basis for its use in conditions where inflammation and pain are prominent features.
The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. pnrjournal.comnih.gov In this model, injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). nih.gov Studies have shown that thiocolchicoside can significantly inhibit this swelling. The effect is both time- and dose-dependent, with higher doses demonstrating greater anti-inflammatory activity. pnrjournal.compnrjournal.com For instance, a 4mg/kg dose of thiocolchicoside showed significant anti-inflammatory effects, whereas a lower dose of 2mg/kg did not produce a significant effect on its own. pnrjournal.compnrjournal.com
| Treatment Group | Key Finding | Source |
|---|---|---|
| Thiocolchicoside (4mg/kg) | Showed significant anti-inflammatory activity compared to control. | pnrjournal.compnrjournal.com |
| Thiocolchicoside (2mg/kg) | Did not show significant anti-inflammatory activity on its own. | pnrjournal.com |
| General Observation | Thiocolchicoside demonstrated time-dependent and dose-dependent inhibition of paw edema. | pnrjournal.compnrjournal.com |
Preclinical studies have compared the efficacy of thiocolchicoside with that of traditional NSAIDs, both alone and in combination. In the carrageenan-induced paw edema model, the anti-inflammatory effect of diclofenac (B195802) (10mg/kg) was found to be significant. pnrjournal.compnrjournal.com When a low dose of thiocolchicoside (2mg/kg) was combined with diclofenac (10mg/kg), the combination also produced a significant anti-inflammatory effect. pnrjournal.com
Other animal models have also been used to assess analgesic efficacy. In studies using the formalin test, writhing test, and radiant heat method in rats and mice, the combination of thiocolchicoside and the NSAID ketoprofen (B1673614) was found to be a more efficacious analgesic than either drug administered alone. thepharmajournal.comthepharmajournal.com This suggests a synergistic or potentiating action between the two compounds, providing a pharmacological rationale for their combined use. thepharmajournal.comthepharmajournal.com A systematic review of multiple studies confirmed that combination therapy with parenteral thiocolchicoside and an NSAID significantly reduced pain intensity and improved functional outcomes compared to NSAID monotherapy. nih.gov
| Drug(s) | Animal Model(s) | Comparative Finding | Source |
|---|---|---|---|
| Thiocolchicoside + Ketoprofen | Formalin test, Writhing test, Radiant heat method | Combination therapy produced significantly greater analgesia than either drug alone. | thepharmajournal.comthepharmajournal.com |
| Thiocolchicoside + Diclofenac | Carrageenan-induced paw edema | Combination showed significant anti-inflammatory activity. | pnrjournal.com |
| Thiocolchicoside + Aceclofenac (B1665411) | Clinical studies (reflecting preclinical rationale) | Combination was more effective in reducing pain at rest and during movement than aceclofenac alone. | nih.gov |
Anticancer Potential and Cellular Responses
Emerging preclinical research has identified a potential new role for thiocolchicoside as an anticancer agent. nih.gov These investigations have revealed that it can influence key cellular pathways involved in cancer progression. This compound is known to interact with tubulin, a protein crucial for cell division, in a manner similar to colchicine (B1669291) but with potentially higher efficacy. researchgate.net
Studies have shown that thiocolchicoside inhibits the proliferation of various human cancer cell lines, including leukemia, breast cancer, colon cancer, and multiple myeloma, while having no significant effect on the viability of normal, non-transformed cells. nih.gov It has also been found to completely suppress the colony-forming ability of HCT-116 colon cancer cells at concentrations of 50 and 100 μmol/L. nih.gov
The anticancer mechanism appears to be linked to the downregulation of the NF-κB signaling pathway, a critical regulator of inflammation and cancer. nih.govnih.gov Thiocolchicoside has been shown to suppress NF-κB activation, which in turn inhibits the expression of antiapoptotic proteins (like Bcl-2, XIAP, and Mcl-1) and proteins involved in cell proliferation (like c-Myc). nih.govresearchgate.net This suppression leads to the induction of apoptosis (programmed cell death), as evidenced by the cleavage of caspase-3 and PARP in cancer cells. nih.gov Furthermore, thiocolchicoside has been found to suppress osteoclastogenesis (the formation of bone-resorbing cells) induced by cancer cells, suggesting it could be a potential agent for treating patients with bone metastasis. nih.gov
| Cell Line Type | Specific Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| Leukemia | KBM-5, Jurkat | Inhibition of cell proliferation, induction of apoptosis. | nih.gov |
| Colon Cancer | HCT-116 | Inhibition of cell proliferation and complete suppression of colony formation. | nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of cell proliferation; suppression of cancer cell-induced osteoclastogenesis. | nih.govnih.gov |
| Multiple Myeloma | MM.1S, U266 | Inhibition of cell proliferation; suppression of cancer cell-induced osteoclastogenesis. | nih.govnih.gov |
| Lung Cancer | A549 | Dose- and time-dependent cytotoxic effects. | researchgate.net |
| Various Cancer Cells | - | Suppression of NF-κB activation and downregulation of antiapoptotic proteins. | nih.govnih.gov |
Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant antiproliferative activity across a diverse range of cancer cell lines. Research indicates that the compound effectively inhibits the growth of leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancer cells. researchgate.netcarehospitals.comwikipedia.org The mechanism underlying this inhibition is linked to its ability to interfere with tubulin polymerization, a critical process for cell division. nih.gov
Studies have quantified the inhibitory potency of this compound through IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of a cell population. For instance, this compound has shown potent activity against various cancer cell lines with low IC50 values, indicating high efficacy. nih.gov Specifically, it has demonstrated inhibitory effects on MDA-MB-231 and multidrug-resistant (MDR) MCF-7 ADRr breast cancer cells, as well as MDR CEM-VBL leukemia cells. nih.gov The antiproliferative effects are also associated with the compound's ability to induce cell cycle arrest. nih.gov
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 0.01 | nih.gov |
| LoVo | Colon Cancer | 0.021 | nih.gov |
| LoVo/DX | Doxorubicin-resistant Colon Cancer | 0.398 | nih.gov |
| A-549 | Lung Cancer | 0.011 | nih.gov |
| MDA-MB-231 | Breast Cancer | 0.0006 | nih.gov |
| MCF-7 ADRr | Multidrug-resistant Breast Cancer | 0.4 | nih.gov |
| CEM-VBL | Multidrug-resistant Leukemia | 0.05 | nih.gov |
Suppression of Tumor Colony Formation
In addition to inhibiting the proliferation of individual cancer cells, this compound has been shown to suppress the formation of tumor colonies. researchgate.netcarehospitals.com This is a crucial aspect of its anticancer potential, as colony formation is indicative of a cell's ability to undergo sustained proliferation and form a tumor.
In studies using HCT-116 colon cancer cells, treatment with this compound significantly impeded their ability to form colonies. carehospitals.com While lower concentrations had a minimal effect, higher concentrations of 50 and 100 μmol/L completely suppressed the colony-forming capacity of these tumor cells. carehospitals.com1mg.com This suggests a dose-dependent effect on the long-term proliferative potential of cancer cells.
Apoptosis Induction in Malignant Cells
A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov The process is initiated through the activation of key executioner proteins.
Evidence of apoptosis is marked by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP). researchgate.netcarehospitals.com1mg.com Furthermore, this compound has been observed to suppress the expression of various cell survival proteins, including Bcl-2, X-linked inhibitor of apoptosis (XIAP), MCL-1, Bcl-xL, cIAP-1, cIAP-2, and cFLIP. researchgate.netcarehospitals.com1mg.com By downregulating these anti-apoptotic proteins, this compound shifts the cellular balance towards cell death.
In breast cancer cells (MCF-7), this compound has been shown to induce apoptosis by up-regulating the expression of the p53 tumor suppressor gene. nih.govpatsnap.com The compound was found to be more effective at accumulating p53 protein when compared to colchicine and adriamycin. nih.govpatsnap.com
Downregulation of NF-κB Regulated Gene Products in Oncogenesis
The transcription factor nuclear factor-kappa B (NF-κB) plays a pivotal role in inflammation and tumorigenesis by regulating the expression of genes involved in cell survival, proliferation, and invasion. researchgate.netcarehospitals.com this compound has been identified as a potent inhibitor of the NF-κB signaling pathway. researchgate.netcarehospitals.com
Its inhibitory action occurs at several levels of the pathway. This compound has been shown to inhibit NF-κB activation, the degradation and ubiquitination of its inhibitor, IκBα, and the activation of IκBα kinase. researchgate.netcarehospitals.com It also suppresses the nuclear translocation of the p65 subunit of NF-κB. researchgate.netcarehospitals.com This comprehensive inhibition of the NF-κB pathway leads to the downregulation of NF-κB-regulated gene products that are critical for oncogenesis. researchgate.netcarehospitals.com This includes the inhibition of cyclooxygenase-2 (COX-2) promoter activity. researchgate.netcarehospitals.com
Overcoming Multidrug Resistance in Cancer Cell Lines
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. This compound has demonstrated the ability to inhibit the proliferation of MDR cancer cells. nih.gov It has shown efficacy against doxorubicin-resistant colon cancer cells (LoVo/DX), multidrug-resistant breast cancer cells (MCF-7 ADRr), and multidrug-resistant leukemia cells (CEM-VBL). nih.gov This suggests that this compound may be effective against tumors that have developed resistance to conventional chemotherapeutic agents. The mechanism for overcoming resistance is likely linked to its action as a potent inhibitor of tubulin polymerization, a target that can differ from that of other chemotherapy drugs. nih.gov
Investigations into Neuroprotective Capabilities
The investigation into the neuroprotective capabilities of this compound is an emerging area of research. While primarily known for its effects on the central nervous system as a muscle relaxant through its interaction with GABA-A and glycine (B1666218) receptors, some studies suggest potential applications in neuroprotection. patsnap.com For instance, research has explored its potential to prevent vasospasm following a subarachnoid hemorrhage, which could be indicative of a neuroprotective effect. researchgate.net However, it is also noted that this compound can exhibit convulsant activity and should be used with caution in individuals prone to seizures. wikipedia.org
Novel Applications: Research on Bone Metabolism
Recent research has uncovered a novel application for this compound in the field of bone metabolism. Specifically, it has been investigated for its potential to treat bone loss, particularly that which is induced by cancer. nih.govnih.gov
Studies have shown that this compound can suppress osteoclastogenesis, the formation of osteoclasts, which are cells responsible for bone resorption. nih.govnih.gov This suppression has been observed in response to stimulation by both Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and cancer cells, such as those from breast cancer and multiple myeloma. nih.govnih.gov
The mechanism behind this effect is linked to its known inhibition of the NF-κB signaling pathway, which is crucial for osteoclast differentiation. nih.govnih.gov By inhibiting RANKL-induced NF-κB activation, IκB kinase activation, and IκBα phosphorylation and degradation, this compound effectively blocks the signaling cascade that leads to osteoclast formation. nih.govnih.gov These findings suggest that this compound could be repurposed as a treatment for bone loss associated with metastatic cancer, as well as other conditions like osteoporosis and rheumatoid arthritis. nih.gov
Clinical Research Findings and Safety Profile of Thiocolchicine
Therapeutic Efficacy in Musculoskeletal Conditions
Thiocolchicoside (B1682803) has been widely applied in the management of various painful musculoskeletal conditions, demonstrating its therapeutic utility in several areas.
Thiocolchicoside is frequently utilized in the treatment of acute low back pain, a common musculoskeletal complaint. A systematic review and meta-analysis of randomized controlled trials (RCTs), encompassing eight studies and 1397 patients (with seven trials specifically focusing on acute low back pain), indicated that thiocolchicoside significantly reduced patient-reported low back pain. mdpi.comresearchgate.net
The pooled mean difference (MD) in Visual Analogue Scale (VAS) scores compared to controls was -0.49 (95% CI = -0.90; -0.09) after 2–3 days of treatment, and -0.82 (95% CI = -1.46; -0.18) after 5–7 days of treatment. mdpi.comresearchgate.net However, it was noted that the clinical impact of these reductions was very small, as the pooled effect estimates remained below the minimally important difference (MID) of 1 point on a 0-10 scale. mdpi.comresearchgate.net
Table 1: Efficacy of Thiocolchicoside in Acute Low Back Pain (Meta-analysis Findings)
| Treatment Duration | Pooled Mean Difference (MD) in VAS Score (95% CI) vs. Controls | Clinical Impact (vs. MID of 1 point) |
| 2–3 days | -0.49 (-0.90; -0.09) | Below MID (very small) |
| 5–7 days | -0.82 (-1.46; -0.18) | Below MID (very small) |
Clinical research has also investigated the application of thiocolchicoside in neck myofascial pain syndromes. Studies have demonstrated its efficacy in treating acute cervical myofascial pain syndrome. nih.govclinicaltrials.eu
A single-blind, randomized, prospective, phase IV clinical study involving 65 patients with acute myofascial pain syndrome reported that pain severity, as measured by VAS, significantly improved from the first day in monotherapy groups (thiocolchicoside ointment or intramuscular injection) and from the third day in all treatment groups, including a combined therapy group. nih.govagridergisi.comjournalagent.com Significant improvement was also observed in right lateral flexion measurements across all three groups. nih.govagridergisi.comjournalagent.com The study concluded that thiocolchicoside is a viable treatment option for myofascial pain syndrome, with the ointment formulation offering a beneficial alternative, particularly for patients who cannot receive injections. nih.govagridergisi.comjournalagent.com
Table 2: Efficacy of Thiocolchicoside in Neck Myofascial Pain Syndrome (Ketenci et al. Study)
| Treatment Group | Pain Severity (VAS) Improvement | Right Lateral Flexion Improvement | Left Lateral Flexion Improvement |
| Monotherapy | Significant (Day 1 onwards) | Significant | No significant change |
| Combined Therapy | Significant (Day 3 onwards) | Significant | No significant change |
Thiocolchicoside has been explored for its potential in treating temporomandibular disorders (TMDs) and associated facial myalgia. clinicaltrials.eudrugbank.com It is recognized as one of the primary muscle relaxant molecules that act directly on skeletal muscles for TMDs. irispublishers.com Clinical trials dating back to 1973 have investigated thiocolchicoside for TMDs. nih.gov More recently, a Phase 4 trial evaluating thiocolchicoside for TMDs treatment has been completed. drugbank.com Systematic reviews support a decrease in pain intensity following the administration of muscle relaxants, including thiocolchicoside, for TMDs. irispublishers.com
For over 35 years, thiocolchicoside has been clinically employed in the management of various orthopedic, traumatic, and rheumatologic conditions. nih.govresearchgate.netnih.govmdpi.comvinmec.comyashodahospitals.com Its therapeutic benefits in these areas stem from its muscle relaxant, anti-inflammatory, and analgesic properties. nih.govresearchgate.netnih.govmdpi.comvinmec.comyashodahospitals.com Thiocolchicoside is effective in alleviating muscle stiffness resulting from central nervous system disorders and reflexive contractions. vinmec.com Conditions for which it is utilized include ankylosing spondylitis, rheumatoid arthritis, arthropathies, vertebral injuries, and injuries of traumatic origin. vinmec.comyashodahospitals.com It is also indicated for post-traumatic or post-surgical pain. vinmec.comtaylorandfrancis.com
Table 3: Clinical Research Findings of Thiocolchicoside in Musculoskeletal Conditions
| Condition | Key Findings on Efficacy |
| Acute Low Back Pain | Significant reduction in pain intensity and improved functional status; comparable to tizanidine (B1208945); reduced paracetamol consumption. mdpi.comresearchgate.netnih.govnih.govresearchgate.netwikipedia.orgresearchgate.netclinicaltrials.eu |
| Neck Myofascial Pain Syndromes | Significant improvement in pain severity and right lateral flexion; topical ointment is a viable alternative to injections. nih.govclinicaltrials.eunih.govagridergisi.comjournalagent.com |
| Temporomandibular Disorders | Explored for pain reduction; listed as a principal muscle relaxant; Phase 4 trials completed. clinicaltrials.eudrugbank.comirispublishers.comnih.gov |
| Rheumatic and Traumatic Conditions | Used for over 35 years as muscle relaxant, anti-inflammatory, and analgesic; alleviates muscle stiffness; effective in conditions like ankylosing spondylitis, rheumatoid arthritis, vertebral injuries, and post-traumatic/post-surgical pain. nih.govresearchgate.netnih.govmdpi.comvinmec.comyashodahospitals.comtaylorandfrancis.com |
Combination Therapy Research
Research into combination therapies involving thiocolchicoside aims to enhance therapeutic outcomes by leveraging synergistic effects with other medications.
The combination of diclofenac (B195802), a non-steroidal anti-inflammatory drug (NSAID), and thiocolchicoside, a muscle relaxant, is a common approach to address both inflammation and muscle spasm in musculoskeletal pain. mdpi.comscilit.comnih.govnih.gov A systematic review identified seven RCTs that reported significant pain reduction and functional improvement with this combination therapy when compared to placebo or active controls in patients with acute low back pain and other musculoskeletal conditions. mdpi.comscilit.comnih.govnih.gov
Some studies have indicated synergistic effects, leading to enhanced pain relief and faster recovery. nih.gov The combination therapy has demonstrated greater efficacy than NSAIDs alone in reducing pain intensity and improving functional status in low back pain. wikipedia.org Specific trials have explored different regimens, such as thiocolchicoside combined with diclofenac or ibuprofen (B1674241) for acute low back pain. clinicaltrials.eu A randomized, double-blind, multicenter study assessed a fixed-dose combination of thiocolchicoside (4 mg) and potassium diclofenac (50 mg) for acute painful muscle spasms, including cervical, dorsal, and lumbar pain of functional origin. mdpi.com A comparative analysis also evaluated diclofenac combined with thiocolchicoside versus eperisone (B1215868) in low back pain patients, assessing outcomes over a 7-day period using metrics such as the Finger-Floor Distance (FFD), Lasegue's Sign, VAS for pain, and a Global Assessment Scale. nih.gov However, it is important to note that despite promising results, some sources highlight that clear evidence of clinical superiority over other available treatments is not consistently established, due to factors such as study heterogeneity and potential biases. scilit.comnih.govnih.goveap.gr
Table 4: Combination Therapy: Thiocolchicoside with Diclofenac
| Combination Therapy | Key Findings on Efficacy | Limitations/Considerations |
| Diclofenac + Thiocolchicoside | Significant pain reduction and functional improvement in acute LBP and other musculoskeletal conditions; some studies report synergistic effects leading to enhanced pain relief. wikipedia.orgmdpi.comscilit.comnih.govnih.gov | Study heterogeneity, dosage variations, and risk of bias limit comparability; no clear evidence of clinical superiority over other treatments. scilit.comnih.govnih.goveap.gr |
Concomitant Use with Other Analgesics and Muscle Relaxants
Clinical experience indicates that the concomitant use of thiocolchicoside with non-steroidal anti-inflammatory agents (NSAIDs), phenylbutazone, other analgesics (such as paracetamol), preparations used in the treatment of neuritis, anabolic steroids, sedatives, barbiturates, and succinylcholine (B1214915) has been reported as successful and safe. However, post-marketing surveillance has documented serious cases of liver conditions, including fulminant hepatitis, in patients who concurrently received NSAIDs or paracetamol. Thiocolchicoside can interact with other central nervous system depressants, such as sedatives, other muscle relaxants, anti-anxiety drugs, or alcohol, potentially leading to enhanced drowsiness and sedation.
Safety Concerns and Risk-Benefit Reassessments
The safety profile of thiocolchicoside has been subject to significant regulatory review, particularly concerning its systemic oral and injectable formulations. The European Medicines Agency's (EMA) Committee for Human Medicinal Products (CHMP) has recommended restrictions on its authorized uses following new experimental evidence suggesting potential genotoxicity from one of its metabolites. This reassessment concluded that the benefit-risk balance for thiocolchicoside remains positive, provided that appropriate risk-mitigating measures are implemented. These measures include limitations on the maximum dose and duration of use, and contraindications for specific patient populations.
Genotoxic and Aneugenic Potential of Metabolites
Preclinical studies have demonstrated that a key metabolite of thiocolchicoside, 3-demethylthiocolchicine (B195318) (also identified as SL59.0955 or M2), exhibits aneugenic properties. This metabolite has been shown to induce chromosomal aberrations in vitro (in human lymphocytes) and in vivo (in rat bone marrow following oral administration). The observed micronuclei primarily resulted from chromosome loss, suggesting an aneugenic mechanism. The aneugenic effect of SL59.0955 was observed at concentrations in in vitro tests and exposures in in vivo tests that were close to those observed in human plasma at therapeutic oral doses of 8 mg twice daily.
Another major circulating metabolite, 3-O-glucurono-demethylcolchicine (SL18.0740 or M1), also induced in vitro and in vivo chromosomal damage, predominantly through chromosome loss, suggesting aneugenic properties. However, the aneugenic effect of SL18.0740 was observed at concentrations and plasma exposures in in vivo tests that were significantly higher (more than 10-fold based on AUC) than those observed in human plasma at therapeutic doses. Thiocolchicoside itself did not induce gene mutations in bacteria (Ames test) or chromosomal damage in vitro (chromosome aberration test in human lymphocytes) and in vivo (intraperitoneal micronucleus in mouse bone marrow).
Key Metabolites and Their Genotoxic Potential
| Metabolite Name (Synonyms) | Aneugenic Potential (In vitro/In vivo) | Concentration/Exposure Relative to Therapeutic Doses | Primary Mechanism |
| 3-demethylthis compound (SL59.0955, M2) | Yes | Close to human exposure at therapeutic doses | Chromosome loss (aneuploidy) |
| 3-O-glucurono-demethylcolchicine (SL18.0740, M1) | Yes | Higher (more than 10-fold) than human therapeutic exposure | Chromosome loss (aneuploidy) |
Implications for Chromosomal Abnormalities (Aneuploidy)
The aneugenic effect of thiocolchicoside's metabolites can lead to aneuploid cells, which are characterized by an abnormal number of chromosomes. Aneuploidy is recognized as a significant risk factor for teratogenicity, embryotoxicity/spontaneous abortion, and impaired male fertility when impacting germ cells. It is also considered a potential risk factor for cancer when impacting somatic cells.
Risk Factors for Teratogenicity and Embryo/Feto-Toxicity
Aneuploidy is an established risk factor for teratogenicity and embryo/feto-toxicity, including spontaneous abortion. Studies in animals have demonstrated teratogenic effects of thiocolchicoside. For instance, in rats, a daily oral dose of 12 mg/kg of thiocolchicoside caused major malformations and fetotoxicity (delayed growth, embryo death, alteration of sex distribution ratio). In rabbits, thiocolchicoside showed maternal toxicity starting from 24 mg/kg/day, and minor abnormalities (supernumerary ribs, retarded ossification) were observed.
Limited human data exist regarding the use of thiocolchicoside in pregnant women, making the potential hazards for the embryo and fetus largely unknown. Despite a small follow-up study of approximately 30 pregnant women showing no major malformations, thiocolchicoside is contraindicated during pregnancy and in women of childbearing potential not using effective contraception. It is classified as pregnancy category X, indicating that studies in experimental animals and pregnant women have shown the drug to be harmful to the fetus, and its risks outweigh any potential benefits.
Impact on Male Fertility
Thiocolchicoside and its metabolites exert aneugenic activity at different concentration levels, which is recognized as a risk factor for impairment of human fertility. This includes a potential for damage to sperm cells, leading to problems with male fertility due to abnormal numbers of chromosomes. Human data include reports of altered spermatogenesis, with some cases of azoospermia. Consequently, regulatory bodies have extended contraindications to include male patients who are not willing to use effective contraceptive measures during treatment with systemic thiocolchicoside and for three months after discontinuation, to avoid potential risks to the fetus. In a fertility study performed in rats, no impairment of fertility was observed at doses up to 12 mg/kg/day, which did not induce clinical effects.
Association with Potential Carcinogenic Risk
Aneuploidy, resulting from the aneugenic potential of thiocolchicoside's metabolites, is considered a potential risk factor for cancer when impacting somatic cells. This theoretical risk is believed to increase with higher doses and longer durations of treatment. However, regulatory information indicates that while aneuploidy is a potential risk factor for cancer, any significantly increased cancer risk would generally be dependent on long-term exposure to the causative substance. The carcinogenic potential of thiocolchicoside itself was not evaluated in some preclinical studies. Currently, there is no concrete evidence from human studies to support a direct association between thiocolchicoside use and an increased risk of cancer.
Chemical Synthesis, Derivatization, and Structure Activity Relationships of Thiocolchicine
Extraction and Isolation Methodologies from Natural Sources
Thiocolchicine itself is not typically extracted from natural sources; it is a semi-synthetic compound derived from naturally occurring precursors. nih.gov The primary natural precursors are colchicine (B1669291) and its glycoside, colchicoside (B193306), which are isolated from plants of the Liliaceae family, particularly from the seeds and corms of Colchicum autumnale (autumn crocus) and Gloriosa superba. nih.gov
The extraction process for these precursors generally involves pulverizing the plant material, such as the seeds of Gloriosa superba. A common laboratory-scale method involves defatting the powdered plant material with a non-polar solvent like petroleum ether. Following this, the active compounds are extracted using a more polar solvent, such as methanol (B129727) or ethanol. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to identify and quantify the amount of colchicine and colchicoside in the plant extracts. greenpharmacy.info Further purification of the crude extract is achieved through various chromatographic techniques to isolate the precursor compounds in high purity, ready for semi-synthetic modification into this compound.
Semi-synthetic Pathways from Colchicoside and Colchicine
The conversion of colchicine to this compound is a key semi-synthetic step that modifies the tropolone (B20159) ring of the molecule. This transformation enhances the stability of the compound compared to colchicine. mdpi.com A widely used method involves the nucleophilic substitution of the methoxy (B1213986) group at the C-10 position with a methylthio group. This is typically achieved by treating colchicine with a sulfur nucleophile, such as sodium methanethiolate. mdpi.com This reaction directly yields this compound, which can then be purified for subsequent derivatization or use.
Another precursor, thiocolchicoside (B1682803), which is the 3-O-glucoside of this compound, can be synthesized from colchicoside or by the glycosylation of this compound. nih.gov Thiocolchicoside is a notable muscle relaxant and anti-inflammatory agent. nih.govnih.gov The semi-synthetic nature of these compounds allows for the production of large quantities with high purity, which is essential for pharmaceutical applications. nih.gov
Advanced Synthetic Strategies for this compound and its Derivatives
The this compound scaffold has been extensively modified to explore structure-activity relationships and develop new compounds with improved biological profiles. These strategies involve targeted chemical reactions at specific positions on the molecule.
Glycosidation is a critical derivatization strategy, primarily used to synthesize thiocolchicoside and other glycosylated analogs. This process typically involves the reaction of a demethylated this compound derivative, such as 3-O-demethylthis compound, with a protected sugar. google.com
Early methods for glycosidation, such as the reaction of demethyl-thiocolchicine with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), were often inefficient, resulting in low yields and requiring long reaction times. google.comepo.org
More advanced and efficient methods have since been developed. One improved process utilizes protected 1-acetyl sugar derivatives, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, as glycosylating agents. google.com This reaction is carried out in the presence of a Lewis acid, like boron trifluoride etherate, and an organic base, such as 1,1,3,3-tetramethylguanidine, in a solvent like acetonitrile. greenpharmacy.infogoogle.com This method offers several advantages, including higher yields (e.g., 71% for thiocolchicoside), stereoselectivity, and the ability to crystallize the product directly from the reaction mixture. google.com The final step involves the deprotection of the sugar moiety, often through basic hydrolysis, to yield the final glycoside. google.com
| Glycosidation Method | Glycosylating Agent | Catalyst/Promoter | Key Features |
| Koenigs-Knorr (modified) | Acetobromoglucose | Silver salts | Low yields, long reaction times. epo.org |
| Fluoride Method | Protected sugar fluorides | Lewis Acid | Good yields, requires preparation of stable sugar fluorides. google.com |
| 1-Acetyl Sugar Method | Peracetylated sugars | Boron trifluoride, Tetramethylguanidine | High yields, stereoselective, uses stable and inexpensive reagents. google.com |
Regioselective demethylation of the methoxy groups on the A-ring of this compound is a common strategy to create intermediates for further derivatization. mdpi.comnih.gov The hydroxyl group exposed by demethylation can serve as a handle for introducing new functional groups, such as esters and carbonates.
For instance, the C-1 methoxy group can be selectively removed to produce 1-demethylthis compound. mdpi.comnih.gov This allows for modifications at the C-1 position, which can influence the compound's solubility and biological activity. Similarly, demethylation at the C-3 position yields 3-O-demethylthis compound, the direct precursor for the synthesis of thiocolchicoside and other 3-O-glycosides. nih.govgoogle.com Biotransformation methods using specific bacterial strains, such as Bacillus megaterium, have also been developed for the efficient and regioselective demethylation and glucosylation of this compound to produce thiocolchicoside, offering a "green" alternative to purely chemical methods. nih.gov
To create covalent inhibitors that can form a strong bond with their biological targets, Michael acceptor moieties have been introduced into the this compound structure. researchgate.net These moieties are α,β-unsaturated carbonyl groups that can react with nucleophilic residues, such as cysteine, in proteins like tubulin. researchgate.net
The synthesis of these derivatives typically involves a multi-step process. First, a regioselective demethylation is performed, for example, at the C-2 position of ring A, to unmask a hydroxyl group. This is followed by an esterification reaction between the hydroxyl group and various α,β-unsaturated carboxylic acids. This strategy leads to the formation of new this compound analogs that can act as covalent binders, potentially leading to enhanced and prolonged biological activity. researchgate.net
Modification of the C-7 acetamido group on ring B is another important avenue for derivatization. The synthesis of amine analogs often begins with the deacetylation of this compound to yield N-deacetylthis compound. nih.gov This primary amine can then be modified through various reactions.
A common method for creating N-alkylated derivatives is reductive amination. nih.govresearchgate.net For example, reacting N-deacetylthis compound with aldehydes (like formaldehyde (B43269) or acetaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride yields N,N-dialkylated analogs like N,N-dimethyl- and N,N-diethyl-N-deacetylthis compound. nih.gov A series of 22 different amine analogs of this compound have been synthesized using this reductive amination approach, leading to compounds with potent antiproliferative activities. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and reduce toxicity. For this compound, a semi-synthetic analogue of colchicine, SAR studies have been pivotal in understanding the structural requirements for its biological activities, primarily its interaction with tubulin and its potent antiproliferative effects. researchgate.net Researchers have systematically modified the three rings of the this compound scaffold—the trimethoxyphenyl A-ring, the seven-membered B-ring with its acetamido group, and the tropolone C-ring—to probe the impact of various functional groups on its activity. researchgate.net These studies have revealed that even minor structural alterations can significantly influence cytotoxicity, tubulin binding affinity, and the ability to overcome multidrug resistance. clockss.orgnih.gov
Modifications across the this compound molecule have yielded crucial insights into its biological function. The introduction of different substituents at various positions has been shown to modulate antiproliferative activity, sometimes leading to derivatives with nanomolar efficacy against cancer cell lines. nih.govresearchgate.net
A-Ring Modifications: The three methoxy groups on the A-ring are generally considered important for high-affinity tubulin binding. clockss.org However, studies on derivatives like 3-demethylthis compound (B195318) have explored the impact of modifying these groups. clockss.org
B-Ring Modifications: The C7 acetamido group on the B-ring is a critical site for modification. A series of 22 amine analogues of this compound were synthesized via reductive amination, with many exhibiting IC₅₀ values in the nanomolar range against several tumor cell lines. nih.govresearchgate.net These studies found a correlation between the physicochemical properties of the novel compounds and their antiproliferative activity. nih.gov Furthermore, the nitrogen atom at the C7 position appears to be a requirement for recognition by the P-glycoprotein (P-gp) transporter, which is involved in multidrug resistance. clockss.org The removal of this nitrogen atom has a dramatic effect on this interaction. clockss.org
C-Ring Modifications: this compound itself is a C-ring modified analogue of colchicine, where the C-10 methoxy group is replaced by a thiomethyl group. This single substitution enhances its biological properties. medchemexpress.com The conformation of the tropone (B1200060) C-ring, which shows greater puckering in this compound compared to colchicine, appears to have little effect on the energetics of tubulin binding. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of this compound derivatives against different cancer cell lines.
| Derivative/Modification | Cell Line | Activity/Finding |
| This compound | MCF-7 (Breast) | IC₅₀ = 0.01 μM medchemexpress.com |
| This compound | LoVo (Colon) | IC₅₀ = 0.021 μM medchemexpress.com |
| This compound | LoVo/DX (Resistant Colon) | IC₅₀ = 0.398 μM medchemexpress.com |
| This compound | A-549 (Lung) | IC₅₀ = 0.011 μM medchemexpress.com |
| This compound | MDA-MB-231 (Breast) | IC₅₀ = 0.6 nM medchemexpress.com |
| This compound | MCF-7 ADRr (Resistant Breast) | IC₅₀ = 400 nM medchemexpress.com |
| Amine Analogues (various) | Multiple Tumor Lines | Exhibited IC₅₀ values in the nanomolar range and were able to overcome drug resistance in the LoVo/DX cell line. nih.govresearchgate.net |
| 4-Halo Derivatives | A549, HT29, HCT116 | Showed higher activity against these cancer cell lines compared to colchicine. researchgate.net |
A primary goal of synthesizing this compound derivatives is to enhance their therapeutic index by increasing anticancer potency while minimizing toxicity. nih.govresearchgate.net One key area of improvement is overcoming the challenge of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. clockss.org Several novel this compound derivatives have demonstrated the ability to circumvent this resistance. For example, a series of amine analogues were effective against the drug-resistant human colon adenocarcinoma cell line (LoVo/DX). nih.govresearchgate.net
Another strategy to enhance efficacy involves combining this compound or its derivatives with other therapeutic agents. The combination of thiocolchicoside, a glucoside derivative of this compound, with nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to provide superior pain relief and improved functional outcomes in musculoskeletal conditions compared to NSAID monotherapy. nih.gov This synergistic approach leverages the muscle relaxant properties of thiocolchicoside and the anti-inflammatory action of NSAIDs. nih.gov
The clinical utility of colchicine and its analogues is often limited by a narrow therapeutic window and significant toxicity. researchgate.net Consequently, a major focus of derivatization is toxicity reduction. nih.govresearchgate.net Research has led to the design of new synthetic this compound derivatives that exhibit lower toxicity than the parent compound while retaining potent anticancer activities. nih.govresearchgate.net
One source of toxicity for the related compound thiocolchicoside is its metabolism to 3-demethylthis compound (also known as M2). selleckchem.comwikipedia.org This metabolite is believed to be potentially damaging to dividing cells. wikipedia.org Strategies to reduce toxicity could therefore involve designing derivatives that either avoid this metabolic pathway or produce less toxic metabolites. For instance, modifications at the C3 position could alter metabolic breakdown. clockss.org The development of dose-reduction algorithms for colchicine when co-administered with certain enzyme inhibitors also provides a conceptual framework for managing toxicity, suggesting that understanding the metabolic pathways of new derivatives is crucial. nih.gov
The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. medchemexpress.commdpi.com The affinity of this binding is highly dependent on the compound's chemical structure.
This compound itself binds with high affinity to the colchicine site on tubulin, with a reported association constant (Ka) of 1.07 x 10⁶ M⁻¹ and a Ki of 0.7 µM. medchemexpress.comnih.gov The rate of this association is four times greater than that of colchicine. nih.gov SAR studies have elucidated key structural features for this interaction:
The A and C Rings: The trimethoxyphenyl A-ring and the tropolone C-ring are considered the primary domains for tubulin interaction. The methoxy groups on these rings are important for binding. clockss.org
The C10-substituent: The replacement of the methoxy group at C-10 in colchicine with a thiomethyl group to form this compound is a critical modification that results in a potent inhibitor of tubulin polymerization (IC₅₀ = 2.5 µM). medchemexpress.comnih.gov
B-Ring Conformation: While crucial for positioning the A and C rings correctly within the binding pocket, modifications to the B-ring can be tolerated and are often used to attach linkers or other moieties without abolishing tubulin binding. clockss.org
The following table presents binding affinity data for this compound and related compounds to tubulin.
| Compound | Parameter | Value | Source |
| This compound | Ka (Association Constant) | 1.07 x 10⁶ M⁻¹ | nih.gov |
| This compound | Ki (Inhibition Constant) | 0.7 µM | medchemexpress.com |
| This compound | IC₅₀ (Tubulin Polymerization) | 2.5 µM | medchemexpress.com |
Design and Evaluation of Bivalent Microtubule-Targeting Compounds
A novel strategy in cancer therapy is the development of bivalent or hybrid molecules that can interact with multiple targets or multiple sites on a single target. In the context of microtubule inhibitors, this involves linking two different microtubule-targeting agents to create a single compound with potentially synergistic or unique activities.
One such study involved the synthesis of four different hybrid compounds by conjugating deacetylthis compound with derivatives inspired by pironetin (B1678462), another microtubule-targeting agent. nih.gov The rationale was to create a bivalent compound that could simultaneously bind to different sites on the tubulin heterodimer. However, the resulting conjugates showed only modest biological activity. nih.gov
Subsequent in silico analysis suggested a significant distance between the this compound binding site and the putative binding pocket for the pironetin moiety on α-tubulin, which could explain the lack of enhanced interaction. nih.gov Furthermore, the lipophilic nature of the linker used in the synthesis appeared to make the hybrid compounds better substrates for P-gp efflux pumps, which could contribute to their modest activity in resistant cells. nih.gov While this specific attempt did not yield a highly potent compound, the study provided valuable insights for the future design of bivalent compounds that target tubulin and microtubules. nih.gov
Advanced Research Methodologies for Thiocolchicine Studies
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are fundamental tools for the separation, identification, and quantification of thiocolchicine in various matrices, from bulk pharmaceutical ingredients to complex biological samples. These techniques exploit the differential distribution of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. core.ac.uk Stability-indicating HPLC methods have been developed to determine this compound and its degradation products, ensuring the quality and stability of formulations. rsc.org The versatility of HPLC allows for its application in quantifying this compound in various samples, including those from ex-vivo skin permeation studies. acs.org
Typical HPLC methods for this compound analysis employ reverse-phase columns, most commonly a C18 column. acs.org A photodiode array (PDA) or UV detector is generally used for detection, with monitoring wavelengths set between 254 nm and 264 nm. rsc.orgacs.org The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. rsc.orgacs.org By adjusting the mobile phase composition, gradient, and flow rate, researchers can achieve optimal separation of this compound from impurities or other active ingredients in combined formulations. rsc.orgtaylorandfrancis.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Synergi™ 4μm Polar-RP 80Å (150x4.6mm) rsc.org | Inertsil ODS 3V C-18 (250 x 4.6 mm, 5 µ) acs.org | Not Specified taylorandfrancis.com |
| Mobile Phase | A: 20mM Sodium Acetate (pH 5.0)B: MeOH:CH₃CN (20:80) rsc.org | Buffer: Methanol (45:55) acs.org | Methanol–0.035 M phosphate (B84403) buffer (50:50, v/v), pH 4.5 taylorandfrancis.com |
| Elution Mode | Gradient rsc.org | Isocratic acs.org | Isocratic taylorandfrancis.com |
| Flow Rate | 1.0 mL/min rsc.org | 1.5 mL/min acs.org | 1.0 mL/min taylorandfrancis.com |
| Detection | 254 nm rsc.org | 264 nm acs.org | 400 nm taylorandfrancis.com |
| Linearity Range | 5-15 μg/mL rsc.org | 0.25-50 µg/mL acs.org | 0.2-2 µg/mL taylorandfrancis.com |
| Application | Determination of TCC and its degradation products rsc.org | Estimation in skin permeated samples acs.org | Determination in combined mixtures with Glafenine taylorandfrancis.com |
This table is interactive. Click on the headers to sort the data.
Thin-Layer Chromatography (TLC) is an invaluable technique for rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound derivatives. Its simplicity, speed, and low cost make it an ideal choice for tracking the progress of a reaction by observing the consumption of starting materials and the formation of products. oregonstate.edu
In the context of this compound studies, TLC is used to separate the target compound from its precursors, byproducts, or other components in a mixture on a silica (B1680970) gel plate. netlify.apprsc.org A suitable solvent system (mobile phase) is selected to ensure differential migration of the components up the plate, resulting in distinct spots. For instance, a mobile phase of ethyl acetate, methanol, and acetic acid has been successfully used to separate thiocolchicoside (B1682803) from other compounds. netlify.app The separation is visualized under UV light, and the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for identification purposes. semanticscholar.org
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel plates GF(254) netlify.app | Precoated silica gel aluminium plate 60 F254 semanticscholar.org |
| Mobile Phase | Ethyl acetate:methanol:acetic acid (84:13:3%, v/v/v) netlify.app | Toluene: Methanol: Ethyl Acetate (6: 2.5: 0.5, v/v/v) semanticscholar.org |
| Detection | Densitometric measurement at 375 nm netlify.app | Densitometric scanning at 280 nm semanticscholar.org |
| Application | Separation from binary mixtures (glafenine, floctafenine) netlify.app | Determination in combined tablet dosage form with Dexketoprofen semanticscholar.org |
| Retention Factor (Rf) | Not specified | Thiocolchicoside: 0.33 semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are essential for the unambiguous structural elucidation and confirmation of this compound's molecular identity. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds like this compound. core.ac.ukhyphadiscovery.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule.
A complete structural analysis of this compound involves a suite of NMR experiments.
¹H NMR: This experiment identifies all the unique proton environments in the molecule, providing information on the number of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons).
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, which is crucial for confirming the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. core.ac.uk Together, these experiments allow for the definitive assignment of all atoms and the establishment of the complete bonding network of this compound.
Electron Impact Mass Spectrometry (EIMS) is a mass spectrometry technique used for determining the molecular weight and elemental composition of a compound, and it can provide significant structural information through analysis of fragmentation patterns. In EIMS, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible manner.
The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which provides the molecular weight of this compound. The other peaks in the spectrum represent fragment ions. The fragmentation pattern is a unique fingerprint for the molecule and provides valuable clues about its structure. Studies on colchicine (B1669291) and its thio-derivatives have shown characteristic fragmentation pathways that are instrumental in identifying the colchicine scaffold. This data is crucial for identifying this compound and for characterizing unknown metabolites or degradation products.
In Vitro Cellular Assays
In vitro cellular assays are fundamental for investigating the biological activity of this compound at the cellular level. These assays utilize cultured cells to assess the compound's effects on various cellular processes, such as proliferation, viability, and specific molecular pathways.
A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. This assay has been used to determine the cytotoxic effects of this compound against a wide range of human cancer cell lines. The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Research has shown that this compound exhibits potent antiproliferative activity, with IC₅₀ values in the nanomolar range against several cancer cell lines.
Other important assays include tubulin polymerization inhibition assays, which directly measure the compound's effect on microtubule dynamics—a key mechanism for colchicine analogues. Clonogenic assays, or colony formation assays, assess the ability of a single cell to proliferate and form a colony after treatment with the compound, providing insight into its long-term cytotoxic or cytostatic effects.
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | 0.6 nM | |
| MCF-7 ADRr (MDR) | Breast Cancer | Proliferation Assay | 400 nM | |
| CEM-VBL (MDR) | Leukemia | Proliferation Assay | 50 nM | |
| MCF-7 | Breast Cancer | Proliferation Assay | 0.01 µM | |
| LoVo | Colon Cancer | Proliferation Assay | 0.021 µM | |
| LoVo/DX (MDR) | Colon Cancer | Proliferation Assay | 0.398 µM | |
| A-549 | Lung Cancer | Proliferation Assay | 0.011 µM | |
| BALB/3T3 | Normal Fibroblast | Proliferation Assay | 0.114 µM | |
| HCT-116 | Colon Cancer | Colony Formation | Concentration-dependent inhibition | |
| KBM5 | Leukemia | Proliferation Assay | Concentration-dependent inhibition | |
| Jurkat | Leukemia | Proliferation Assay | Concentration-dependent inhibition |
This table is interactive. Click on the headers to sort the data.
Antiproliferative Activity Assays on Various Cancer Cell Lines
A primary method for evaluating the anticancer potential of this compound is through antiproliferative activity assays, which measure the compound's ability to inhibit the growth and proliferation of cancer cells. Commonly employed techniques include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the Sulforhodamine B (SRB) colorimetric assays. nih.govfrontiersin.org These assays assess cell viability and metabolic activity, providing quantitative data on the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). medchemexpress.comresearchgate.net
This compound and its analogues have demonstrated potent antiproliferative activity across a wide spectrum of human cancer cell lines, with IC50 values often in the nanomolar range. medchemexpress.comnih.gov Studies have documented its efficacy against leukemia, myeloma, colon, breast, squamous cell carcinoma, and kidney cancer cells. nih.govnih.gov
Table 1: Antiproliferative Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Details |
|---|---|---|---|
| MCF-7 | Breast Cancer | 0.01 µM | Assessed after 72 hours. medchemexpress.com |
| LoVo | Colon Cancer | 0.021 µM | Assessed after 72 hours. medchemexpress.com |
| LoVo/DX | Drug-Resistant Colon Cancer | 0.398 µM | Assessed after 72 hours. medchemexpress.com |
| A-549 | Lung Cancer | 0.011 µM | Assessed after 72 hours. medchemexpress.com |
| MDA-MB-231 | Breast Cancer | 0.6 nM | Measured after 72 hours. medchemexpress.com |
| MCF-7 ADRr | Multidrug-Resistant Breast Cancer | 400 nM | Measured after 72 hours. medchemexpress.com |
| CEM-VBL | Multidrug-Resistant Leukemia | 50 nM | --- |
| A293 | Kidney | --- | Proliferation inhibited at 25-100 µmol/L. nih.gov |
| HCT-116 | Colon | --- | Proliferation inhibited at 25-100 µmol/L. nih.gov |
| KBM5 | Leukemia | --- | Proliferation inhibited at 25-100 µmol/L. nih.gov |
| Jurkat | Leukemia | --- | Proliferation inhibited at 25-100 µmol/L. nih.gov |
This table is interactive. You can sort and filter the data.
Colony-Forming Unit Assays
To assess the long-term impact of this compound on the self-renewal and proliferative capacity of cancer cells, researchers utilize the colony-forming unit (CFU) assay. nih.govscispace.comnih.gov This in vitro assay measures the ability of a single cell to grow into a colony. scispace.com
In a typical CFU assay protocol, cancer cells are plated at low densities and treated with the compound for a specific duration. The medium is then replaced, and the cells are allowed to incubate for an extended period, often 9 to 14 days, to allow for colony formation. researchgate.net Subsequently, the colonies are fixed and stained, commonly with crystal violet, and then counted. researchgate.net A reduction in the number and size of colonies in treated cells compared to untreated controls indicates that the compound inhibits long-term cancer cell survival and proliferation. Studies have shown that thiocolchicoside, a related compound, effectively suppresses the colony-forming ability of tumor cells, such as the HCT-116 colon cancer line. nih.govresearchgate.netresearchgate.net
Apoptosis Detection Assays (e.g., Caspase Cleavage, PARP Cleavage)
A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. The molecular mechanisms of this process are investigated using apoptosis detection assays that identify key biochemical hallmarks. researchgate.netresearchgate.net The activation of caspases, a family of protease enzymes, is central to the apoptotic pathway. illinois.edu
One common method is the use of Western blot analysis to detect the cleavage of specific proteins. researchgate.net Research has shown that thiocolchicoside treatment leads to the cleavage of caspase-3, an executioner caspase, which signifies its activation. nih.govnih.gov Once activated, caspase-3 cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The detection of cleaved PARP by immunoblotting is another definitive indicator that apoptosis has been initiated. nih.govnih.govnih.gov These assays provide direct evidence that this compound's cytotoxic effects are mediated through the activation of the caspase-dependent apoptotic cascade. nih.govnih.gov
Receptor Binding Assays (e.g., Radioligand Binding)
Receptor binding assays are crucial for determining the affinity and specificity with which a compound interacts with its molecular target. europeanpharmaceuticalreview.com Radioligand binding assays are considered a gold standard for quantifying these interactions due to their high sensitivity and precision. nih.govgiffordbioscience.com These assays typically involve incubating a receptor source with a radiolabeled ligand. oncodesign-services.com In competitive binding assays, various concentrations of an unlabeled compound, such as this compound, are used to compete with the radioligand for binding to the target. This allows for the determination of the compound's binding affinity, often expressed as an equilibrium dissociation constant (Kd) or an inhibition constant (Ki). nih.gov
The primary molecular target of this compound is tubulin. nih.gov Binding assays have been instrumental in characterizing this interaction. Studies have demonstrated that this compound binds with high affinity to the colchicine site on tubulin. nih.gov An association constant (Ka) of 1.07 x 10(6) M-1 has been reported, confirming a strong and specific interaction with its target protein. nih.gov
Reporter Gene Assays for Pathway Modulation (e.g., NF-κB, COX-2)
To understand how this compound modulates specific cellular signaling pathways, researchers employ reporter gene assays. These assays are designed to measure the transcriptional activity of key proteins involved in cancer progression, such as Nuclear Factor-kappa B (NF-κB). nih.gov
In this technique, a reporter gene, such as luciferase, is placed under the control of a promoter that is regulated by a specific transcription factor. For instance, to measure NF-κB activity, a construct containing NF-κB binding sites linked to the luciferase gene is introduced into cells. When the NF-κB pathway is activated, the transcription factor binds to the promoter and drives the expression of luciferase, which produces a measurable light signal.
Studies using this methodology have shown that thiocolchicoside can inhibit NF-κB-dependent reporter activity in a dose-dependent manner. nih.govnih.gov Furthermore, research has demonstrated that it can suppress the promoter activity of cyclooxygenase-2 (COX-2), a gene that is regulated by NF-κB. nih.govresearchgate.net These findings indicate that this compound exerts its anti-inflammatory and anticancer effects by directly interfering with the NF-κB signaling pathway. nih.gov
Tubulin Assembly Assays
As this compound's mechanism of action involves the disruption of microtubules, in vitro tubulin assembly (or polymerization) assays are fundamental to its study. nih.gov Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, and their proper function is essential for cell division. nih.govfrontiersin.org
Tubulin assembly assays directly measure the effect of a compound on the polymerization of purified tubulin into microtubules. mdpi.com This process can be monitored in real-time by measuring the increase in light scattering or absorbance at 340 nm as microtubules form. nih.gov The inclusion of a microtubule-destabilizing agent like this compound in the assay mixture inhibits the rate and extent of tubulin polymerization. medchemexpress.com Such experiments have confirmed that this compound is a potent inhibitor of tubulin polymerization, with a reported IC50 value of 2.5 µM. medchemexpress.com It acts by competitively binding to the colchicine site on tubulin, thereby preventing the assembly of the microtubule network. medchemexpress.comnih.gov
In Vivo Preclinical Models
Following promising in vitro results, the efficacy of an anticancer compound is evaluated in in vivo preclinical models. youtube.com These studies involve the use of animal models to assess a drug's therapeutic potential in a complex living system. A common approach in cancer research is the use of xenograft models, where human cancer cells are implanted into immunocompromised animals, typically nude mice. mdpi.com The growth of the resulting tumors is monitored over time following treatment with the investigational compound.
While extensive in vivo studies specifically detailing the anticancer efficacy of this compound are limited in published literature, the established methodologies are applicable. Such studies would evaluate this compound's ability to inhibit tumor growth in xenograft models derived from various cancer types. Although some research has explored the in vivo effects of thiocolchicoside in animal models for other conditions, such as its teratogenic potential in chicken embryos and rats, further investigation has been called for to explore its potential against cancer in in vivo settings. nih.govcyprusjmedsci.com
Computational and In Silico Approaches
In the modern drug discovery landscape, computational methods, often referred to as in silico approaches, have become indispensable for accelerating research and reducing costs. These techniques utilize computer simulations and modeling to predict the behavior of chemical compounds, offering profound insights into their biological interactions and pharmacokinetic profiles long before they are synthesized in a laboratory. For this compound, these methodologies are pivotal in elucidating its mechanism of action at a molecular level and in evaluating its potential as a therapeutic agent. By simulating complex biological processes, researchers can refine and prioritize drug candidates, enhancing the efficiency of the development pipeline.
Molecular Docking Simulations for Target Interaction
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound, molecular docking simulations are primarily employed to investigate its interaction with its key biological target, β-tubulin. Tubulin proteins polymerize to form microtubules, essential components of the cellular cytoskeleton involved in cell division. The disruption of microtubule dynamics is a well-established strategy in cancer therapy.
These simulations place the this compound molecule into the three-dimensional structure of the colchicine-binding site on β-tubulin, which has been previously determined through methods like X-ray crystallography. The goal is to identify the most stable binding pose, characterized by the lowest binding energy. By analyzing this pose, researchers can determine the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between this compound and the amino acid residues within the binding pocket.
Studies have shown that, similar to colchicine, this compound's binding prevents the tubulin protein from adopting the straight conformation necessary for microtubule assembly, thereby inhibiting cell division. Docking studies reveal critical interactions with specific amino acids that stabilize the this compound-tubulin complex. For instance, interactions with residues such as Cys241 are considered crucial for the binding and activity of compounds at the colchicine site. These simulations provide a detailed map of the binding landscape, guiding the design of novel this compound derivatives with potentially improved affinity and specificity.
Key Amino Acid Residues in the Tubulin Colchicine-Binding Site Interacting with Ligands
| Amino Acid Residue | Type of Interaction | Significance in Binding |
|---|---|---|
| Cys241 | Hydrogen Bonding / Covalent Bonding | Critical for anchoring the ligand within the binding pocket. |
| Leu248 | Hydrophobic Interaction | Contributes to the stability of the complex. |
| Ala316 | Hydrophobic Interaction | Forms part of the hydrophobic pocket accommodating the ligand. |
| Val318 | van der Waals Forces | Provides close contact and enhances binding affinity. |
| Lys352 | Hydrogen Bonding | Can form key hydrogen bonds to improve binding specificity. |
Prediction of Physicochemical Properties and Drug-likeness
Beyond target interaction, in silico tools are vital for predicting the physicochemical properties of a compound, which in turn determine its "drug-likeness." A compound's drug-likeness is an evaluation of whether it possesses properties consistent with known drugs, particularly those that are orally active. These predictions are crucial for identifying potential liabilities, such as poor absorption or permeation, early in the drug discovery process.
Various computational models are used to calculate key molecular descriptors for this compound, including its molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors. These parameters are then assessed against established criteria for drug-likeness, most notably Lipinski's Rule of Five. drugfuture.com This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. drugfuture.comdrugbank.com
Based on computationally predicted values, this compound adheres well to Lipinski's Rule of Five. nih.gov Its molecular weight is approximately 415.5 g/mol , and its predicted logP is well below 5. nih.gov It has only one hydrogen bond donor and five hydrogen bond acceptors, fitting comfortably within the prescribed limits. nih.gov This profile suggests that this compound possesses favorable physicochemical properties for oral bioavailability, distinguishing it from its glycoside derivative, thiocolchicoside, which has a much higher molecular weight (~563 g/mol ) due to the attached sugar moiety and would violate the rule.
In Silico Predicted Physicochemical and Drug-likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 415.5 g/mol nih.gov | ≤ 500 | Yes |
| logP (Lipophilicity) | ~1.8 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 nih.gov | ≤ 10 | Yes |
| Overall Drug-likeness | Favorable | No violations | Yes |
Emerging Research Areas and Future Directions for Thiocolchicine
Full Elucidation of the Muscle Relaxant Mechanism of Action
The precise mechanism underlying thiocolchicine's muscle relaxant properties remains an area of active investigation, presenting a paradox that challenges current understanding. Research has firmly established that its glycoside derivative, thiocolchicoside (B1682803), functions as a potent and competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. longdom.orgfastercapital.commedcentral.com This antagonistic action, which would typically be associated with proconvulsant rather than relaxant effects, is thought to be responsible for some of the compound's neurological side effects. longdom.orgmedcentral.com
This has led researchers to explore alternative pathways. A compelling hypothesis centers on this compound's interaction with strychnine-sensitive glycine (B1666218) receptors, particularly in the brainstem and spinal cord. managedhealthcareexecutive.comnih.gov Studies have shown that thiocolchicoside also acts as an antagonist at these inhibitory receptors, albeit with a lower potency compared to its effects on GABA-A receptors. managedhealthcareexecutive.comnih.gov The modulation of glycinergic neurotransmission is a plausible explanation for its myorelaxant effects at the spinal level. nih.gov Current research aims to dissect the relative contributions of GABAergic versus glycinergic antagonism and identify the specific receptor subtypes involved to resolve the apparent contradiction in its pharmacological profile. It has been confirmed that GABA-B receptors are not significantly involved in its mechanism. longdom.org
| Receptor Target | Observed Action | Potency (Median Inhibitory Concentration) | Potential Clinical Relevance |
|---|---|---|---|
| GABA-A Receptors | Competitive Antagonist | ~0.13 to 0.2 µM for various subtypes managedhealthcareexecutive.com | Linked to proconvulsant activity longdom.org |
| Glycine Receptors (strychnine-sensitive) | Antagonist | ~47 µM managedhealthcareexecutive.com | Hypothesized to contribute to muscle relaxation nih.govnih.gov |
| GABA-B Receptors | No significant potentiation | N/A | Ruled out as a primary mechanism for muscle relaxation longdom.org |
Development of Safer this compound Analogs with Reduced Aneugenic Potential
A critical focus of future this compound research is mitigating its potential for genotoxicity. Preclinical studies have identified a significant concern related to the aneugenic potential of a key metabolite. managedhealthcareexecutive.com Aneuploidy, the presence of an abnormal number of chromosomes in a cell, is a known risk factor for teratogenicity, impaired fertility, and carcinogenesis. longdom.orgnih.gov
Research has pinpointed that this aneugenic activity is primarily caused by the aglycone metabolite 3-demethylthis compound (B195318), also known as M2 or SL59.0955, which is formed following oral administration. longdom.orgnih.govnih.gov This metabolite can damage dividing cells at exposure levels close to those observed in humans at therapeutic doses. longdom.orgmanagedhealthcareexecutive.com In contrast, the active metabolite responsible for the therapeutic effect, a 3-O-glucuronidated aglycone known as M1 or SL18.0740, is not considered mutagenic or clastogenic, though it may induce aneuploidy at significantly higher concentrations. longdom.org
This understanding provides a clear roadmap for future drug development: the rational design and synthesis of novel this compound analogs. The primary goal is to create molecules that retain or improve upon the therapeutic activity of the M1 metabolite while minimizing or eliminating the formation of the toxic M2 metabolite. nih.gov This involves structure-activity relationship (SAR) studies to identify which parts of the molecule can be modified to alter its metabolic fate without compromising its desired pharmacological action.
| Metabolite | Alternative Name | Role | Genotoxic Potential |
|---|---|---|---|
| 3-O-glucuronidated aglycone | M1, SL18.0740 | Active metabolite (muscle relaxant) | Aneugenic only at high concentrations longdom.org |
| 3-demethylthis compound | M2, SL59.0955 | Metabolite | Primary cause of aneugenic effects at therapeutic exposures longdom.orgmanagedhealthcareexecutive.com |
Optimization of Anticancer Derivatives and Combination Strategies
Building on the well-known antimitotic properties of colchicine (B1669291), a significant area of emerging research is the development of this compound derivatives as potent anticancer agents. nih.gov The core mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. managedhealthcareexecutive.comfastercapital.com
Current research is focused on synthesizing and evaluating novel series of this compound analogs with improved efficacy and a better safety profile. nih.gov Several promising classes of derivatives have been developed:
Amine Analogs: A series of 22 amine analogs of this compound demonstrated potent antiproliferative activities with IC50 values in the nanomolar range. longdom.org Notably, these compounds were effective against drug-resistant human colon adenocarcinoma cells, indicating their potential to overcome common mechanisms of chemotherapy resistance. longdom.orgnih.gov
N-substituted Analogs: Three series of analogs, including N-acyl-, N-aroyl-, and N-(substituted benzyl)-deacetylthiocolchicines, have shown strong inhibitory effects on tubulin polymerization and potent cytotoxicity against a variety of solid tumor cell lines. managedhealthcareexecutive.com
Nitric Oxide-Releasing Derivatives: Hybrid molecules that combine the this compound scaffold with nitric oxide-releasing moieties are being synthesized and explored as a novel strategy for developing anticancer drugs. europa.eu
Beyond microtubule inhibition, studies have revealed that this compound can also exert anticancer effects by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is crucial for inflammation and cell survival in many cancers. This compound was shown to suppress the proliferation of leukemia, myeloma, and breast cancer cells by inhibiting NF-κB and its regulated proteins. nih.gov
Future directions will involve optimizing these lead compounds to maximize their therapeutic index. Furthermore, a logical next step is to explore combination strategies, pairing the most promising and least toxic this compound derivatives with existing chemotherapies, targeted agents, or immunotherapies to achieve synergistic anticancer effects.
Exploration of this compound's Role in Other Pathophysiological Processes
The known anti-inflammatory properties of this compound and its parent compound, colchicine, are opening doors to research in a variety of other diseases characterized by inflammatory or fibrotic processes. fastercapital.comnih.govfastercapital.com
Cardiovascular Diseases: There is a wealth of research demonstrating that low-dose colchicine can significantly reduce the risk of major cardiovascular events in patients with coronary artery disease. longdom.orgnih.gov The mechanism is believed to be the suppression of the IL-1β/IL-6/CRP inflammatory pathway, which is critical in the progression and rupture of atherosclerotic plaques. longdom.org Given this compound's established anti-inflammatory effects, nih.gov future research could explore whether it or its safer derivatives offer similar cardioprotective benefits.
Fibrotic Disorders: Colchicine has been studied for its antifibrotic effects in conditions such as liver and pulmonary fibrosis. nih.govnih.gov It is thought to work by inhibiting the release of fibroblast growth factors from macrophages and exerting immunomodulatory effects. nih.govnih.gov Studies in animal models have also shown that colchicine can reduce myocardial fibrosis following a heart attack. nih.gov This provides a strong rationale for investigating this compound and its analogs as potential therapies for a range of fibrotic conditions.
Neurodegenerative Disorders: The role of this compound in neurodegeneration is complex. High concentrations of colchicine are known to be neurotoxic and are used in research to create animal models of neurodegenerative diseases like Alzheimer's by inducing neuroinflammation. carehospitals.com However, since chronic neuroinflammation is a key pathological feature of these disorders, youtube.com there is an interest in using anti-inflammatory agents as a therapeutic strategy. While this compound itself may be unsuitable due to its CNS side effects, the development of non-CNS-penetrant analogs or derivatives specifically designed to modulate neuroinflammation safely could be a future research avenue.
Immunomodulation: The ability of colchicine to modulate the immune system is a key part of its anti-inflammatory and anti-fibrotic activity. nih.gov This suggests a broader potential for this compound derivatives in treating other conditions with an underlying immune dysregulation, which warrants further exploration.
Advanced Drug Delivery System Research for Improved Efficacy and Safety
Transdermal Systems: Bypassing the gastrointestinal tract and first-pass metabolism is a key strategy.
Nanoemulsions: Formulations of thiocolchicoside in water-in-oil nanoemulsions have been shown to significantly increase skin permeation compared to simple aqueous solutions, offering a promising non-invasive route of administration. longdom.orgmanagedhealthcareexecutive.com
Patches and Gels: Medicated transdermal patches and topical gels incorporating thiocolchicoside into various polymer matrices are being developed to provide sustained, controlled local and systemic delivery. fastercapital.comeuropa.eu Vesicular systems like niosomes are being used in gels to further enhance skin penetration. nih.govnih.gov
Nanoparticle-Based Systems: Nanotechnology offers versatile platforms for drug delivery.
Polymeric Nanoparticles: Biodegradable polymers like chitosan (B1678972) have been used to create nanoparticles for oral delivery of thiocolchicoside, designed to protect the drug and provide sustained release. medcentral.comnih.gov
Lipid-Based Nanocarriers: Systems such as liposomes, niosomes, and nano-cubosomes are being explored to encapsulate this compound for improved delivery. fastercapital.commdpi.com For the parent compound colchicine, these carriers have demonstrated superior skin deposition. fastercapital.com
Targeted Systems for Cancer: For anticancer applications, targeted delivery systems are being designed. For example, mesoporous silica (B1680970) nanoparticles (MSNs) loaded with colchicine and coated with a folic acid-chitosan complex have been shown to enhance anticancer effects specifically on cancer cells while reducing toxicity to normal cells. clevelandclinic.org This approach is directly applicable to the development of targeted therapies with this compound derivatives.
Controlled-Release Oral Formulations: Research is also focused on improving oral delivery through formulations that provide extended release, allowing for less frequent dosing and more stable plasma concentrations. This includes the development of matrix tablets and bilayer tablets that combine an immediate-release layer for rapid onset of action with a sustained-release layer. carehospitals.comyoutube.comnih.gov
| Delivery System Type | Example Carrier | Primary Research Goal |
|---|---|---|
| Transdermal Nanoemulsion | Water-in-oil emulsion | Enhance skin permeation and bypass first-pass metabolism longdom.org |
| Transdermal Patch | Polymer matrix (e.g., HPMC, Eudragit) | Provide sustained, controlled release through the skin fastercapital.com |
| Oral Nanoparticles | Chitosan | Improve oral bioavailability and provide sustained release nih.gov |
| Topical Niosomal Gel | Non-ionic surfactant vesicles | Improve skin penetration for localized treatment nih.gov |
| Sustained-Release Tablet | Bilayer tablet with rate-controlling polymers | Achieve stable plasma concentrations with less frequent dosing youtube.com |
Precision Medicine Approaches with this compound
The future of this compound therapy, like many areas of medicine, lies in a precision medicine approach that tailors treatment to the individual patient. While direct pharmacogenomic studies on this compound are still nascent, the principles are highly relevant and point toward clear future research directions. The significant inter-individual variability in drug response is often rooted in genetic differences, particularly in the genes encoding drug-metabolizing enzymes. fastercapital.comnih.gov
The metabolism of thiocolchicoside is a critical determinant of both its efficacy and its toxicity. The conversion to the active M1 metabolite is necessary for its therapeutic effect, while the formation of the aneugenic M2 metabolite is the primary safety concern. nih.goveuropa.eu The enzymes responsible for these metabolic steps, likely including members of the Cytochrome P450 (CYP) superfamily, are known to be highly polymorphic. longdom.orgnih.gov Genetic variations in these enzymes can lead to different metabolizer phenotypes, causing some individuals to produce more of the toxic M2 metabolite and others to produce more of the beneficial M1 metabolite from the same dose.
Future research in this area will likely focus on:
Identifying Key Metabolic Enzymes: The first step is to definitively identify the specific CYP enzymes and other transferases (e.g., UGTs for glucuronidation) responsible for the metabolic conversion of thiocolchicoside into its M1 and M2 metabolites.
Pharmacogenetic Screening: Once the key enzymes are known, researchers can screen for common genetic polymorphisms (SNPs) in the genes that code for them. This would allow for the classification of patients into poor, intermediate, extensive, or ultrarapid metabolizer phenotypes for specific metabolic pathways.
Development of Biomarkers: The goal is to identify genetic biomarkers that can predict a patient's metabolic profile. A patient with a genetic makeup that favors the formation of the M2 metabolite would be at a higher risk for toxicity and might be a candidate for an alternative therapy.
Genome-Wide Association Studies (GWAS): Following the precedent set by pharmacogenomic studies of colchicine, nih.gov GWAS can be conducted in patient cohorts to identify novel genetic variants associated with therapeutic response or adverse events, potentially uncovering new mechanisms and predictive markers.
Ultimately, these precision medicine approaches could lead to the development of genetic tests to guide this compound therapy, allowing clinicians to select patients who are most likely to benefit and least likely to experience harm, and to potentially adjust dosing based on an individual's unique genetic profile.
Conclusion
Summary of Key Academic Findings on Thiocolchicine
Academic research has firmly established this compound as a potent antimitotic agent that functions through the inhibition of tubulin polymerization. medchemexpress.com Key findings indicate that it binds to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis. medkoo.comnih.gov Its chemical synthesis is well-documented, often involving the conversion from colchicine (B1669291), and it serves as a crucial precursor for the semi-synthetic muscle relaxant, thiocolchicoside (B1682803). drugfuture.comsigmaaldrich.com Studies have demonstrated its significant cytotoxic effects against various cancer cell lines, including those resistant to other chemotherapeutic agents. medchemexpress.comnih.gov Furthermore, research has highlighted its anti-inflammatory properties, expanding its potential therapeutic relevance. vinmec.com The fundamental chemical and physical characteristics of this compound, such as its molecular structure, weight, and solubility, have been thoroughly characterized, providing a solid foundation for further investigation and drug development. drugfuture.comnih.gov
Outstanding Questions and Research Gaps
Despite the existing body of knowledge, several questions and research gaps concerning this compound remain. While the biosynthesis of colchicine is studied, the specific biosynthetic pathway of this compound in plants like Gloriosa superba and Colchicum autumnale is not fully elucidated. drugbank.comnih.gov A more detailed understanding of the enzymatic processes involved in the introduction of the thiomethyl group would be of significant interest.
Furthermore, there is a notable gap in the literature regarding the comprehensive metabolic profile of this compound in vivo. While the metabolism of its glycoside derivative, thiocolchicoside, has been investigated, the specific metabolic fate of this compound itself is less understood. nih.govrxreasoner.com Identifying its primary metabolites and metabolic pathways is crucial for a complete understanding of its pharmacological and toxicological profile.
Additionally, while its mechanism of action as a tubulin inhibitor is well-established, the full spectrum of its molecular targets and off-target effects requires more in-depth investigation. A more granular understanding of its interactions with other cellular components could reveal novel mechanisms and potential therapeutic applications. The development of more specific and sensitive analytical methods for the detection and quantification of this compound in biological matrices, distinct from its derivatives, also represents an area for future research.
Long-Term Perspectives in this compound Research and Development
The long-term perspectives for this compound research are promising, particularly in the realm of oncology and medicinal chemistry. Its potent cytotoxic activity against a broad range of cancer cells, including multidrug-resistant strains, positions it as a valuable lead compound for the development of novel anticancer agents. medchemexpress.comnih.gov Future research will likely focus on the design and synthesis of this compound analogues with improved efficacy, selectivity, and pharmacokinetic properties. The exploration of this compound as a payload for antibody-drug conjugates (ADCs) presents an exciting avenue for targeted cancer therapy. medchemexpress.com
常见问题
Q. What are the key biochemical parameters for evaluating Thiocolchicine’s microtubule inhibition in vitro?
this compound’s activity is quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The compound exhibits an IC50 of 2.5 µM for tubulin polymerization inhibition and a Ki of 0.7 µM for competitive binding to microtubules . Researchers should use purified tubulin in ATP/GTP-dependent polymerization assays, monitoring turbidity changes at 350 nm. Include colchicine as a positive control and validate results with dose-response curves across three independent experiments.
Q. How should researchers design experiments to distinguish this compound’s cytotoxicity from off-target effects?
Use isogenic cell lines with varying sensitivity to microtubule disruption (e.g., MCF-7 vs. paclitaxel-resistant variants). Combine viability assays (MTT/CellTiter-Glo) with immunofluorescence to correlate cell death with microtubule depolymerization. Include rescue experiments using tubulin-stabilizing agents (e.g., taxanes) to confirm mechanism specificity .
Q. What methodological considerations are critical for detecting this compound-induced apoptosis?
Employ Annexin V/PI flow cytometry alongside caspase-3/7 activation assays. Validate findings with Western blotting for cleaved PARP and Bcl-2 family proteins. Note that apoptosis kinetics may vary by cell type; perform time-course experiments (e.g., 6–48 hours post-treatment) and normalize to baseline caspase activity in untreated controls .
Q. How can researchers validate this compound’s stability in cell culture media for long-term assays?
Use HPLC or LC-MS to quantify this compound degradation over 24–72 hours in media at 37°C. Account for serum protein binding by comparing free vs. total drug concentrations. Pre-treat media with antioxidants (e.g., ascorbic acid) if oxidation is suspected, and include fresh drug replenishment every 24 hours in prolonged experiments .
Q. What strategies optimize literature reviews for this compound’s structure-activity relationships (SAR)?
Focus on peer-reviewed studies using Semrush or PubMed’s “Similar Articles” feature to trace SAR developments. Prioritize papers reporting crystallographic data of this compound-tubulin complexes and mutagenesis studies (e.g., β-tubulin T179A mutations affecting binding affinity). Exclude non-quantitative or non-reproducible data from unreliable platforms like .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in clinical vs. preclinical models be resolved?
A 2025 randomized trial showed this compound reduced penile curvature by 22.5% (p=0.019) but failed to improve IIEF-5 sexual function scores (p=0.23). To reconcile this, conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling in animal models, comparing tissue-specific drug accumulation and biomarker correlations (e.g., α-smooth muscle actin vs. erectile function endpoints) .
Q. What experimental approaches address this compound’s limited bioavailability in vivo?
Use PEGylated liposomes or albumin nanoparticles to enhance solubility and circulation time. Validate delivery efficiency via fluorescent tagging (e.g., Cy5-labeled this compound) and intravital microscopy. Compare tumor penetration in xenograft models using LC-MS/MS for tissue quantification .
Q. How can researchers optimize this compound’s linker chemistry for antibody-drug conjugates (ADCs)?
Test cleavable (e.g., valine-citrulline) vs. non-cleavable (e.g., maleimide) linkers using SPR to measure binding stability. Assess payload release in lysosomal buffers (pH 4.5–5.0) and correlate with cytotoxicity in CD30+ vs. CD30- cell lines. Include bystander effect assays using co-cultures of target and non-target cells .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response heterogeneity?
Apply mixed-effects models to account for inter-experimental variability. Use the Akaike Information Criterion (AIC) to compare linear vs. sigmoidal dose-response curves. For skewed data (e.g., apoptosis rates in heterogeneous tumors), employ non-parametric tests like the Wilcoxon signed-rank test with Bonferroni correction .
Q. How can microbial biosynthesis pathways improve this compound derivative production?
A 2017 patent describes glycosyltransferase-mediated conversion of this compound to glycosylated forms using Streptomyces spp. Optimize fermentation conditions (pH, temperature, precursor feeding) and use CRISPR-Cas9 to engineer enzyme specificity. Validate products via NMR and compare bioactivity to synthetic analogs .
Methodological Guidelines
- Data Contradiction Analysis : Use triangulation by cross-validating results across assays (e.g., tubulin polymerization + apoptosis + cell cycle arrest). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Experimental Reproducibility : Follow Beilstein Journal guidelines: report triplicate experiments, raw data ranges, and instrument calibration details. For animal studies, include ARRIVE 2.0 checklist items like randomization and blinding protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
